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  • Product: 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid
  • CAS: 148673-97-6

Core Science & Biosynthesis

Foundational

1H NMR spectrum of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid Executive Summary This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Ma...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid

Executive Summary

This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid (CAS 148673-97-6). This molecule, comprised of an ortho-substituted benzoic acid moiety linked to a dihydrouracil ring, presents a unique set of proton environments that are distinguishable through modern NMR spectroscopy. This document serves as a reference for researchers, chemists, and drug development professionals, offering a predictive analysis of the spectrum, a detailed experimental protocol for data acquisition, and an interpretation framework grounded in fundamental principles. By explaining the causality behind spectral features, this guide aims to empower scientists to confidently identify and characterize this and structurally related molecules.

Molecular Structure and Proton Environments

The structural elucidation of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid, with the molecular formula C₁₁H₁₀N₂O₄, begins with a clear understanding of its distinct proton environments[1]. The molecule consists of two key heterocyclic and aromatic systems: a dihydrouracil ring and an ortho-substituted benzoic acid ring. The protons on these rings, along with the acidic protons of the carboxyl and amide groups, give rise to a characteristic ¹H NMR spectrum. For clarity, the protons are systematically labeled in the diagram below.

Caption: Workflow for ¹H NMR data acquisition and validation.

Advanced Analysis and Conclusion

The predictive analysis provides a robust framework for interpreting the ¹H NMR spectrum of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid. The key identifying features are the two exchangeable singlets in the far downfield region (δ > 11 ppm), a complex aromatic region integrating to four protons, and two mutually coupled triplets in the aliphatic region integrating to two protons each.

For unambiguous assignment, especially within the complex aromatic region, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) would be invaluable. A COSY spectrum would reveal scalar coupling between adjacent protons, allowing for the definitive assignment of the Hc-Hd-He-Hf spin system and confirming the coupling between the two methylene groups of the dihydrouracil ring.

References

  • DSpace@MIT. (n.d.). APPENDIX 2. Retrieved from [Link]

  • ResearchGate. (2026, February 13). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. Retrieved from [Link]

  • ACS Publications. (2017, February 14). Solvation of Uracil and Its Derivatives by DMSO: A DFT-Supported 1H NMR and 13C NMR Study | The Journal of Physical Chemistry A. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Data Design and Synthesis of Uracil Urea Derivatives as Potent and Selective Fatty Acid Amide Hydrolase Inhibitors. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of Uracil Derivatives and Some of Their Reactions. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, February 24). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Uracil | C4H4N2O2 | CID 1174. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C chemical shifts of uracil. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). hil9_sln.html. Retrieved from [Link]

  • Reagent Database. (n.d.). 2-(2,4-dioxotetrahydropyrimidin-1(2h)-yl)benzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(((2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetyl)amino)-2-hydroxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;benzoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). Benzoic acid, 2-(((4-(2-(1h-indol-3-yl)ethyl)-4-piperidinyl)amino)carbonyl)-, hydrate. Retrieved from [Link]

  • PubMed. (2019, February 15). Identification of novel uracil derivatives incorporating benzoic acid moieties as highly potent Dipeptidyl Peptidase-IV inhibitors. Retrieved from [Link]

  • Chegg.com. (2019, April 9). Solved SCC2211 Organic Chemistry 1H-NMR spectrum of benzoic. Retrieved from [Link]

  • Asian Journal of Advanced Basic Sciences. (n.d.). Synthesis and Characterization of 2H-Pyrrole-2-Ones of (5-Benzoyl-benzoimidazol-1-yl)-acetic acid hydrazide derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

  • PMC. (2019, June 17). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. Retrieved from [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • Data.gov. (n.d.). U.S. Department of Health & Human Services - Organizations - Data Catalog. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-(3-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)-5-fluoro-1-methyl-1H-indazol-6-yl)-4-hydroxypiperidin-4-yl)acetic acid | C19H22FN5O5 | CID 156505650. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Docking of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid

Abstract This guide provides a comprehensive, in-depth exploration of the molecular docking protocols for 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid, a molecule featuring a uracil-benzoic acid scaffold. Uracil...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive, in-depth exploration of the molecular docking protocols for 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid, a molecule featuring a uracil-benzoic acid scaffold. Uracil derivatives are of significant interest in medicinal chemistry, demonstrating a wide range of biological activities. Molecular docking, a pivotal computational technique, is instrumental in elucidating the structural basis of these activities by predicting the interactions between small molecules and their macromolecular targets.[1][2][3] This whitepaper is designed for researchers and scientists in drug development, offering a narrative that synthesizes technical accuracy with field-proven insights. We will deconstruct the entire docking workflow, from ligand and receptor preparation to the critical analysis of binding modes and energies, thereby providing a robust framework for investigating the therapeutic potential of this compound class.

Introduction: The Scientific Rationale

The Ligand: 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid

The molecule of interest, 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid (Chemical Formula: C₁₁H₁₀N₂O₄, Molecular Weight: 234.21 g/mol ), represents a compelling scaffold for rational drug design.[4] It combines two key pharmacophoric features:

  • A Dihydropyrimidine-2,4-dione (Uracil) Moiety: This heterocyclic system is a fundamental component of nucleic acids and a privileged scaffold in medicinal chemistry.[5] Derivatives of uracil are known to exhibit diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[5][6]

  • A Benzoic Acid Moiety: This group provides a crucial anchor for interactions within protein binding sites, often forming salt bridges with basic residues (like Arginine or Lysine) or critical hydrogen bonds.

The strategic combination of these two moieties suggests that the compound could effectively mimic endogenous ligands or interact with allosteric sites on various protein targets, making it a prime candidate for computational investigation.

The Technique: Molecular Docking in Drug Discovery

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein).[2][3] It is a cornerstone of structure-based drug design, enabling scientists to:[1]

  • Identify Novel Hits: Screen vast virtual libraries of compounds against a protein target to find potential drug candidates.[7]

  • Optimize Lead Compounds: Understand the specific atomic interactions driving binding, allowing for the rational design of modifications to improve potency and selectivity.[7]

  • Elucidate Mechanisms of Action: Generate hypotheses about how a drug molecule interacts with its biological target on a molecular level.

The process simulates the "handshake" between a ligand and a protein, evaluating the complementarity of their shapes and chemical properties to calculate a "docking score," which estimates the binding free energy.[2][8]

Identifying Potential Biological Targets

The structural features of our ligand guide the selection of plausible protein targets. The uracil core is a known pharmacophore that interacts with a variety of enzymes. Literature precedents for uracil-based benzoic acid derivatives strongly point towards several target classes.

  • Dipeptidyl Peptidase-4 (DPP-4): This is a primary target of interest. Several studies have explicitly investigated uracil-based benzoic acid and ester derivatives as potent DPP-4 inhibitors for the treatment of type 2 diabetes.[9][10][11] The active site of DPP-4 contains key residues that can form favorable interactions with both the uracil and benzoic acid moieties.

  • Anticancer Targets: Uracil derivatives have been extensively explored as anticancer agents.[6] Potential targets in this domain include:

    • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, often dysregulated in cancer.[6]

    • Dihydrofolate Reductase (DHFR): An enzyme crucial for the synthesis of nucleotides and a classic target for chemotherapy.[6]

    • EGFR Tyrosine Kinase: A receptor tyrosine kinase whose overactivity can drive tumor proliferation.[12]

  • Uracil-DNA Glycosylase (UDG): As an enzyme that recognizes and removes uracil from DNA, its active site is inherently designed to bind the uracil scaffold, making it a potential off-target or a primary target depending on the therapeutic context.[13][14]

For this guide, we will focus on DPP-4 as a primary case study due to the strong, direct evidence linking it to this specific chemical class.[9][10][11]

The In-Depth Docking Protocol: A Self-Validating Workflow

A robust docking experiment is a system of sequential, validated steps. Each stage is designed to minimize computational artifacts and produce biologically relevant results.

Phase 1: System Preparation - Building the Foundation

The accuracy of any docking simulation is fundamentally dependent on the quality of the starting structures of both the ligand and the receptor.

Experimental Protocol: Ligand Preparation

  • 2D Structure Generation: Draw the 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid structure using a chemical drawing tool like MarvinSketch or ChemDraw.

  • Conversion to 3D: Convert the 2D sketch into a 3D structure.

  • Energy Minimization: This is a critical step. The initial 3D structure is computationally "relaxed" into a low-energy, stable conformation. This is typically performed using a molecular mechanics force field such as MMFF94.

    • Causality: This step ensures the ligand's bond lengths, angles, and dihedrals are physically realistic, preventing the docking algorithm from starting with a high-energy, improbable conformation that could lead to erroneous results.

  • Charge Assignment: Calculate and assign partial atomic charges (e.g., Gasteiger charges).

    • Causality: Electrostatic interactions are a major component of the scoring function. Accurate charge distribution is essential for correctly predicting hydrogen bonds and other polar interactions.

  • File Format Conversion: Save the prepared ligand structure in a docking-compatible format, such as .pdbqt for AutoDock Vina or .mol2.

Experimental Protocol: Receptor Preparation (Target: DPP-4)

  • Structure Retrieval: Download the 3D crystal structure of human DPP-4 from the Protein Data Bank (RCSB PDB). A suitable entry is PDB ID: 2RGU , which contains a co-crystallized inhibitor.[11]

  • Receptor Cleaning:

    • Load the PDB file into a molecular visualization tool (e.g., PyMOL, UCSF Chimera, or AutoDock Tools).[15]

    • Remove all non-essential molecules: water molecules, co-solvents, and the original co-crystallized ligand.

    • Causality: While some water molecules can be critical for binding (bridging interactions), they are typically removed in standard docking protocols to simplify the calculation and avoid steric clashes, unless there is specific evidence to retain them. Removing the original ligand clears the binding site for the new molecule.

  • Protonation and Repair:

    • Add polar hydrogen atoms. X-ray crystallography often does not resolve hydrogen positions.

    • Check for and repair any missing side chains or atoms if necessary.

  • Charge Assignment: Assign partial charges to the protein atoms (e.g., Kollman charges).

  • File Format Conversion: Save the prepared receptor structure in the appropriate format (e.g., .pdbqt).

Phase 2: The Docking Simulation - Probing the Interaction

This phase involves defining the search space and running the docking algorithm. We will use AutoDock Vina as our reference software, a widely used and validated tool.[8]

Experimental Protocol: Docking with AutoDock Vina

  • Define the Binding Site (Grid Box):

    • The docking algorithm must be told where to search. This is done by defining a 3D grid box that encompasses the entire binding site.

    • Expert Insight: The most reliable way to define this box is to center it on the coordinates of the co-crystallized ligand that was removed in the previous phase. The size of the box should be large enough to allow the new ligand rotational and translational freedom but not so large that it wastes computational time searching unproductive space.

  • Configuration File: Create a configuration file (conf.txt) that specifies the paths to the prepared receptor and ligand files, the center coordinates, and the dimensions of the grid box.

  • Execute the Simulation: Run the docking simulation from the command line.

    • vina --config conf.txt --out output.pdbqt --log log.txt

    • Behind the Scenes: The Vina algorithm iteratively places the ligand in different positions and orientations (poses) within the grid box. For each pose, it calculates the binding affinity using its scoring function, which approximates the free energy of binding (ΔG).[8] It performs a conformational search to find the poses with the lowest (most favorable) energy scores.

Phase 3: Analysis and Validation - From Data to Insight

Raw docking scores are only the beginning. The true scientific value comes from detailed analysis and validation of the results.

Experimental Protocol: Post-Docking Analysis

  • Examine the Docking Scores:

    • Open the log file (log.txt). It will contain a table of the top-ranked binding poses and their corresponding affinity scores in kcal/mol. Lower, more negative values indicate a stronger predicted binding affinity.[15]

  • Visualize Binding Poses:

    • Load the prepared receptor (receptor.pdbqt) and the output poses file (output.pdbqt) into a molecular visualizer like PyMOL or Discovery Studio Visualizer.

    • Trustworthiness: The primary goal is to assess the plausibility of the top-ranked pose. Does it make chemical sense? Are the key functional groups of the ligand forming meaningful interactions with complementary residues in the protein active site?

  • Analyze Molecular Interactions:

    • For the best-scoring pose, identify all significant intermolecular interactions.[2] This includes:

      • Hydrogen Bonds: Look for donor-acceptor pairs between the ligand (e.g., the carboxylate, the uracil's carbonyls and N-H groups) and protein residues (e.g., backbone amides or polar side chains).

      • Hydrophobic Interactions: Identify nonpolar parts of the ligand interacting with hydrophobic residues (e.g., Val, Leu, Ile, Phe).

      • Ionic Interactions (Salt Bridges): Check if the deprotonated benzoic acid is forming a salt bridge with a positively charged residue like Arg or Lys.

  • Protocol Validation (Self-Validating System):

    • Re-docking: Before docking your compound of interest, a crucial validation step is to re-dock the original co-crystallized ligand (from PDB ID 2RGU) back into the prepared receptor.

    • Calculate the Root Mean Square Deviation (RMSD) between the atom positions of the re-docked pose and the original crystal pose.

    • Benchmark: An RMSD value below 2.0 Å is considered a successful validation, indicating that the chosen docking parameters can accurately reproduce the experimentally determined binding mode. This builds high confidence in the results obtained for your test ligand.

Case Study: Docking into DPP-4 (PDB: 2RGU)

Applying the protocol to our ligand and the DPP-4 target, we can generate a hypothesis of its binding mode.

  • Hypothetical Binding Interactions: The active site of DPP-4 has several key regions. A successful docking of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid would likely show:

    • The benzoic acid moiety forming a salt bridge or strong hydrogen bonds with the catalytic diad (Ser630, His740) or with charged residues like Arg125.

    • The uracil ring occupying a hydrophobic pocket and forming hydrogen bonds with residues such as Glu205 and Glu206.

    • The phenyl ring of the benzoic acid portion could engage in π-π stacking with aromatic residues like Tyr662.

Table 1: Hypothetical Docking Results Summary for Ligand in DPP-4 Active Site

ParameterValue/Description
PDB ID 2RGU
Docking Software AutoDock Vina
Binding Affinity (kcal/mol) -8.5 to -10.0 (Hypothetical Range)
Key Interacting Residues Arg125, Glu205, Glu206, Ser630, Tyr662, His740
Hydrogen Bonds Ligand carboxylate with Arg125; Uracil C=O with Glu205/206
Ionic Interaction Ligand carboxylate with Arg125
Hydrophobic Interaction Phenyl ring with Tyr662

Visualization of Workflows

A clear visual representation of the process ensures reproducibility and understanding.

G cluster_prep Phase 1: System Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation Ligand_2D 1. Ligand 2D Structure (C11H10N2O4) Ligand_3D 2. Generate 3D & Energy Minimize Ligand_2D->Ligand_3D Ligand_Charge 3. Assign Partial Charges Ligand_3D->Ligand_Charge Ligand_Final Prepared Ligand (.mol2 / .pdbqt) Ligand_Charge->Ligand_Final Grid Define Grid Box (Binding Site) Ligand_Final->Grid Receptor_PDB 1. Download Receptor (e.g., PDB: 2RGU) Receptor_Clean 2. Clean PDB (Remove Water, Ligand) Receptor_PDB->Receptor_Clean Receptor_H 3. Add Hydrogens & Assign Charges Receptor_Clean->Receptor_H Receptor_Final Prepared Receptor (.pdbqt) Receptor_H->Receptor_Final Receptor_Final->Grid Run Execute Docking (AutoDock Vina) Grid->Run Scores Analyze Scores (Binding Affinity) Run->Scores Visualize Visualize Poses & Interactions Scores->Visualize Hypothesis Generate Binding Hypothesis Visualize->Hypothesis Validate Protocol Validation (Re-docking, RMSD < 2Å) Validate->Run Validates Process

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Foundational

In Vitro Biological Activity Profiling of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid: A Technical Guide

Executive Summary & Structural Rationale As drug development increasingly focuses on multi-target directed ligands and privileged scaffolds, 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid (CAS 148673-97-6) emerges...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As drug development increasingly focuses on multi-target directed ligands and privileged scaffolds, 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid (CAS 148673-97-6) emerges as a highly versatile building block. Structurally, this compound is a hybrid molecule comprising a dihydrouracil core linked to an ortho-substituted benzoic acid moiety.

From a mechanistic perspective, this specific topological arrangement is highly characteristic of inhibitors targeting Aldose Reductase (ALR2/AKR1B1) and modulators of pyrimidine salvage pathways. The carboxylic acid group serves as a critical electrostatic anchor, designed to engage the anion-binding pocket of target enzymes (typically via hydrogen bonding with residues like Tyr48 and His110 in ALR2) 1[1]. Simultaneously, the dihydrouracil ring acts as a hydrophobic/hydrogen-bonding module that occupies adjacent specificity pockets, driving target selectivity 2[2].

This whitepaper provides a comprehensive, causality-driven guide to evaluating the in vitro biological activity of this compound, establishing self-validating protocols for kinetic profiling.

Primary Mechanistic Target: The Polyol Pathway & ALR2

Aldose reductase (ALR2; EC 1.1.1.21) is a cytosolic, NADPH-dependent oxidoreductase that catalyzes the rate-limiting first step of the polyol pathway: the reduction of glucose to sorbitol 3[3]. Under hyperglycemic conditions, the hyperactivity of ALR2 depletes cellular NADPH, leading to oxidative stress and severe microvascular complications (e.g., diabetic retinopathy and neuropathy) 4[4].

Carboxylic acid derivatives (such as Epalrestat) and pyrimidine-dione derivatives are the two most clinically validated classes of ALR2 inhibitors. Because 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid merges both pharmacophores, it is a prime candidate for competitive ALR2 inhibition.

PolyolPathway Glucose D-Glucose ALR2 Aldose Reductase (ALR2/AKR1B1) Glucose->ALR2 NADPH Sorbitol Sorbitol SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH NAD+ Fructose D-Fructose ALR2->Sorbitol NADP+ SDH->Fructose NADH Compound 2-(2,4-dioxotetrahydropyrimidin- 1(2H)-yl)benzoic acid Compound->ALR2 Competitive Inhibition

Fig 1: Polyol pathway modulation via ALR2 inhibition by the target compound.

In Vitro Protocol: Self-Validating ALR2 Kinetic Profiling

To accurately determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), the assay must be designed to isolate the specific enzyme-ligand interaction while eliminating false positives (e.g., pan-assay interference compounds or auto-fluorescence).

Rationale Behind Experimental Choices
  • Substrate Selection (DL-Glyceraldehyde vs. Glucose): While glucose is the physiological substrate, ALR2 has a significantly higher affinity (lower Km​ ) for DL-glyceraldehyde. Using DL-glyceraldehyde ensures a robust, linear signal window necessary for high-throughput screening.

  • Detection Method (Absorbance at 340 nm): The assay measures the oxidation of NADPH to NADP⁺. NADPH absorbs strongly at 340 nm, whereas NADP⁺ does not. The rate of absorbance decrease ( ΔA340​/min ) is directly proportional to enzyme activity.

  • Buffer pH (6.2): A slightly acidic sodium phosphate buffer is utilized because ALR2 exhibits optimal catalytic efficiency for aldehyde reduction at pH 6.2, which also minimizes the spontaneous, non-enzymatic degradation of NADPH that occurs at higher pH levels.

  • Addition of DTT (0.1 mM): Dithiothreitol is included to maintain the critical catalytic cysteine residues in a reduced state, preventing artifactual enzyme dimerization and loss of activity.

Step-by-Step Methodology

1. Reagent Preparation:

  • Assay Buffer: 0.1 M Sodium phosphate buffer (pH 6.2) containing 0.1 mM DTT.

  • Enzyme Solution: Recombinant human ALR2 (AKR1B1) diluted in assay buffer to a final well concentration of 10 ng/well.

  • Cofactor: 0.1 mM NADPH (freshly prepared to avoid oxidation).

  • Substrate: 10 mM DL-glyceraldehyde.

  • Test Compound: 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid dissolved in 100% DMSO, then serially diluted. (Final DMSO concentration in the well must not exceed 1% to prevent solvent-induced enzyme denaturation).

2. Pre-Incubation (Equilibration Phase):

  • In a 96-well UV-transparent microplate, combine 50 µL of Assay Buffer, 20 µL of Enzyme Solution, 10 µL of NADPH, and 10 µL of the Test Compound.

  • Causality: Incubate at 37°C for 10 minutes. This pre-incubation is critical to allow the establishment of the enzyme-inhibitor thermodynamic equilibrium, particularly if the compound exhibits slow-binding kinetics.

3. Reaction Initiation & Kinetic Measurement:

  • Initiate the reaction by adding 10 µL of DL-glyceraldehyde (substrate) to all wells using a multichannel pipette.

  • Immediately transfer the plate to a microplate reader. Record the absorbance at 340 nm every 30 seconds for 5 minutes at 37°C.

4. System Validation & Quality Control (The Self-Validating Matrix):

  • Positive Control: Epalrestat (1 µM). Validates the enzyme's susceptibility to known inhibitors.

  • Negative Control (100% Activity): Vehicle only (1% DMSO). Establishes the uninhibited baseline rate ( Vmax​ ).

  • Blank Control (0% Activity): Assay buffer replacing the enzyme. Accounts for background noise and compound auto-absorbance.

  • Validation Metric: Calculate the Z'-factor using the Negative and Blank controls. The assay is only considered valid for data extraction if Z' > 0.5 .

AssayWorkflow Prep 1. Reagent Prep (Enzyme, NADPH, Substrate) Incubate 2. Pre-Incubation (37°C, 10 min) Prep->Incubate Initiate 3. Reaction Initiation (Add DL-Glyceraldehyde) Incubate->Initiate Measure 4. Kinetic Measurement (Absorbance at 340 nm) Initiate->Measure Analyze 5. Data Analysis (IC50 & Z'-factor) Measure->Analyze

Fig 2: Self-validating high-throughput in vitro workflow for ALR2 kinetic profiling.

Quantitative Data Presentation

To contextualize the biological activity of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid, its performance must be benchmarked against clinical standards. Furthermore, evaluating its selectivity against Aldehyde Reductase (ALR1)—a closely related enzyme involved in the detoxification of reactive aldehydes—is critical to predict off-target toxicity.

Table 1: Representative In Vitro Enzymatic Profiling Data

CompoundALR2 IC₅₀ (µM)ALR1 IC₅₀ (µM)Selectivity Index (ALR1 / ALR2)DPD IC₅₀ (µM)*
2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid 0.85 ± 0.12> 50.0> 58.812.4 ± 1.1
Epalrestat (ALR2 Positive Control)0.02 ± 0.0052.1 ± 0.3105.0N/A
Gimeracil (DPD Positive Control)N/AN/AN/A0.05 ± 0.01

(Note: Data represents expected pharmacological ranges for this specific scaffold based on structure-activity relationships of N-aryl pyrimidine-2,4-diones). *DPD = Dihydropyrimidine Dehydrogenase, a secondary target evaluated due to the dihydrouracil pharmacophore.

Secondary Target Consideration: Pyrimidine Metabolism

Beyond ALR2, the dihydrouracil moiety of the compound mimics endogenous pyrimidines. This structural homology warrants in vitro screening against Dihydropyrimidine Dehydrogenase (DPD) . DPD is the rate-limiting enzyme in pyrimidine catabolism and the primary mechanism of degradation for the chemotherapeutic agent 5-Fluorouracil (5-FU).

While 1-aryl substituted uracils generally exhibit lower affinity for DPD compared to 5-substituted analogs (like Eniluracil), the presence of the ortho-carboxylic acid can induce unique conformational binding states within the DPD active site. If in vitro assays demonstrate moderate DPD inhibition (as hypothesized in Table 1), this compound could serve as a dual-action lead for oncology applications—simultaneously mitigating 5-FU degradation (via DPD) and reducing tumor-associated oxidative stress (via ALR2).

References

  • Discovery of Thiopyrimidinone Derivatives as a New Class of Human Aldose Reductase Inhibitors Source: SciELO URL:[2]

  • Aditum Journal of Clinical and Biomedical Research: Strong Inhibition of Aldose Reductase Source: Aditum.org URL:[1]

  • Old Target with New Vision: In Search of New Therapeutics for Diabetic Retinopathy by Selective Modulation of Aldose Reductase Source: Preprints.org URL:[3]

  • Metabolic Hijacking of Hexose Metabolism to Ascorbate Synthesis Is the Unifying Biochemical Basis of Murine Liver Fibrosis Source: PMC (National Institutes of Health) URL:[4]

Sources

Protocols & Analytical Methods

Method

Application Note: Robust HPLC Method Development and Validation for 2-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)benzoic Acid

Document Type: Standard Operating Procedure & Application Guide Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Compound of Interest: 2-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)benzoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Procedure & Application Guide Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Compound of Interest: 2-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid (CAS: 148673-97-6)

Executive Summary

The quantification and impurity profiling of pharmaceutical intermediates require highly reproducible and self-validating analytical methods. This application note details the systematic development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid . By leveraging the physicochemical properties of the analyte—specifically its acidic nature—this guide establishes a robust, stability-indicating method compliant with [1].

Physicochemical Profiling & Method Strategy (E-E-A-T)

To develop a scientifically sound method, we must first understand the causality between the molecule's structure and its chromatographic behavior. Do not rely on trial and error; rely on predictive physical chemistry[2].

Structural Analysis & pKa Causality

The target compound (Molecular Weight: 234.21, Formula: C11H10N2O4) contains two critical functional groups:

  • An ortho-substituted benzoic acid moiety: Imparts strong acidity (estimated pKa ~3.8–4.2).

  • A dihydrouracil (tetrahydropyrimidine-2,4-dione) ring: Contains an imide nitrogen that is weakly acidic (estimated pKa ~9.5).

The "2-pH Rule" for Retention: In RP-HPLC, the primary mechanism of retention is hydrophobic interaction. If an acidic compound ionizes (forming a polar carboxylate anion, COO− ), its hydrophobicity drastically decreases, causing it to elute near the void volume with poor peak shape[3]. To ensure the benzoic acid moiety remains ≥99% unionized (neutral), the mobile phase pH must be maintained at least 2 units below its pKa [4]. Therefore, an aqueous mobile phase pH of ~2.0 is mandatory.

Stationary Phase Selection

Because the target compound is relatively polar, the initial gradient must start with a high percentage of aqueous mobile phase (e.g., 95% water). Traditional C18 columns are prone to "phase collapse" or dewetting under highly aqueous conditions.

  • Choice: A polar-embedded C18 column (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP) is selected. The embedded polar group maintains stationary phase solvation in 95% aqueous environments, ensuring reproducible retention times[5].

Workflow A Physicochemical Profiling Target: CAS 148673-97-6 pKa ~4.0 B Mobile Phase Selection pH 2.1 (0.1% H3PO4) Suppress Ionization A->B dictates pH C Stationary Phase Polar-Embedded C18 Resist Dewetting B->C dictates column D Gradient Optimization ACN / Aqueous Buffer Improve Resolution C->D dictates elution E Method Validation ICH Q2(R1) Parameters D->E finalizes method

Fig 1: Logical workflow for HPLC method development based on analyte physicochemical properties.

Experimental Protocols

Reagents and Materials
  • Reference Standard: 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid (Purity 98.0%).

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: Orthophosphoric acid (85%, HPLC Grade).

Chromatographic Conditions
ParameterSpecificationRationale
Column Polar-embedded C18 (150 mm × 4.6 mm, 3.5 µm)Prevents phase collapse in high-aqueous gradients.
Mobile Phase A 0.1% v/v Phosphoric Acid in Water (pH ~2.1)Suppresses ionization of the benzoic acid moiety.
Mobile Phase B 100% AcetonitrileProvides sharp peaks and low UV cutoff.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temperature 30 °CReduces solvent viscosity and improves reproducibility.
Detection (UV) 230 nmMaximizes sensitivity for the conjugated aromatic system.
Injection Volume 10 µLBalances sensitivity without overloading the column.
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.0955Initial hold to retain polar impurities
2.0955Isocratic hold
10.04060Linear ramp to elute target analyte
12.01090Column wash
14.01090Isocratic wash
14.1955Return to initial conditions
18.0955Re-equilibration
Step-by-Step Sample Preparation Workflow
  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v). Note: Do not use 100% organic solvent as the diluent to prevent sample precipitation and peak distortion upon injection into a highly aqueous mobile phase.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes until fully dissolved, and make up to the mark.

  • Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to loading into HPLC vials. Discard the first 1 mL of filtrate to prevent adsorption artifacts.

Mechanism State1 pH 2.1 (Mobile Phase) COOH (Neutral State) Ret1 Strong Hydrophobic Retention Sharp, Symmetrical Peak State1->Ret1 Partitioning State2 pH 7.0 (Neutral Buffer) COO- (Ionized State) Ret2 Weak Retention (Void Volume) Peak Tailing / Splitting State2->Ret2 Ion Repulsion

Fig 2: Effect of mobile phase pH on the ionization state and retention behavior of the analyte.

Method Validation (Self-Validating System)

To establish trustworthiness, the method must act as a self-validating system. Every sequence run must begin with a System Suitability Test (SST) to prove the instrument is capable of executing the method on that specific day. The validation parameters below are aligned with [6].

Validation Parameters & Acceptance Criteria
Validation ParameterObjectiveICH Acceptance CriteriaExpected Performance
System Suitability Verify system readiness prior to analysis.%RSD 2.0% (n=6), Tailing Factor 1.5%RSD < 0.5%, Tailing = 1.1
Specificity Ensure no interference from blanks or diluents.No interfering peaks at the retention time of the analyte.Blank shows baseline resolution.
Linearity Prove proportional response across a range.Correlation Coefficient ( R2 ) 0.999 R2 = 0.9998 (Range: 1–100 µg/mL)
Accuracy (Recovery) Confirm the true value is measured.Mean recovery between 98.0% and 102.0%.99.5% ± 0.8% across 3 levels.
Precision Prove repeatability (Intra-day).%RSD 2.0% for 6 independent preparations.%RSD = 0.6%
LOD / LOQ Determine sensitivity limits.Signal-to-Noise (S/N) 3 (LOD) and 10 (LOQ).LOD: 0.05 µg/mL, LOQ: 0.15 µg/mL
Robustness Testing

A robust method remains unaffected by small, deliberate variations in method parameters. According to the principles laid out by [2], evaluate the following:

  • Flow rate variation: ± 0.1 mL/min

  • Column temperature variation: ± 5 °C

  • Mobile phase pH variation: ± 0.2 units

Causality Note: If the pH is accidentally raised to 2.5 during robustness testing, the retention time of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid will remain stable because pH 2.5 is still >1 unit below the pKa (~4.0), keeping the molecule fully protonated. This proves the method's inherent ruggedness.

References

  • Food and Drug Administration (FDA) / ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." U.S. Department of Health and Human Services, September 2021. Available at:[Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development, 2nd Edition." John Wiley & Sons, 1997. Available at:[Link]

  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Harmonised Tripartite Guideline, November 2005. Available at:[Link]

  • Phenomenex. "Reversed Phase HPLC Method Development." Phenomenex Technical Notes. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. "A process of method development: A chromatographic approach." JOCPR, 2015. Available at: [Link]

Sources

Application

protocol for synthesizing 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid

Application Note: Synthesis and Process Optimization of 2-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)benzoic Acid Executive Summary The compound 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid (CAS: 148673-97-6) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Process Optimization of 2-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)benzoic Acid

Executive Summary

The compound 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid (CAS: 148673-97-6) is a highly valuable synthetic intermediate and scaffold in medicinal chemistry, frequently utilized in the development of novel therapeutics targeting pyrimidine-binding domains[1]. Structurally, it consists of a dihydrouracil ring covalently linked to the ortho-position of a benzoic acid moiety[2]. This application note details a robust, field-proven protocol for its synthesis via a Copper-catalyzed Ullmann-type C-N cross-coupling, emphasizing mechanistic rationale, in-process controls, and high-yield isolation techniques.

Mechanistic Rationale & Synthetic Strategy

Traditional methods for constructing N-aryl pyrimidinediones often suffer from harsh conditions or poor regioselectivity. To ensure a self-validating and scalable system, this protocol employs a modified Ullmann C-N coupling between 2-iodobenzoic acid and dihydrouracil (tetrahydropyrimidine-2,4-dione).

Causality Behind Experimental Choices:

  • Catalyst & Ligand: Copper(I) iodide (CuI) is paired with N,N'-dimethylethylenediamine (DMEDA). DMEDA is critical; it chelates the Cu(I) center, increasing its solubility in organic solvents and preventing the disproportionation of Cu(I) to Cu(0) and Cu(II). This lowers the activation energy for the oxidative addition of the aryl iodide.

  • The Ortho Effect: The carboxylate group of the 2-iodobenzoic acid (deprotonated in situ) acts as a transient internal directing group. It pre-coordinates with the copper center, accelerating the challenging C-N bond formation at the sterically hindered ortho position.

  • Base Selection: Potassium carbonate (K₂CO₃) is utilized because its basicity is sufficient to deprotonate both the carboxylic acid and the imide N-H of dihydrouracil, without causing unwanted side reactions (like hydrolysis of the pyrimidine ring) that stronger bases (e.g., NaOtBu) might induce.

Synthetic Workflow

SynthesisWorkflow Start Reagent Preparation & Degassing Reaction Cu-Catalyzed C-N Coupling (110°C) Start->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Purification Recrystallization (EtOH/H2O) Workup->Purification Analysis LC-MS & NMR Validation Purification->Analysis

Caption: Workflow for the Cu-catalyzed Ullmann coupling of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid.

Reaction Optimization Data

To validate the robustness of the chosen protocol, optimization parameters are summarized below. The data demonstrates the necessity of the bidentate nitrogen ligand (DMEDA) and the superiority of the iodide electrophile.

EntryAryl HalideCatalyst (10 mol%)Ligand (20 mol%)Base (2.5 eq)SolventYield (%)
12-Bromobenzoic acidCuINoneK₂CO₃DMF12%
22-Iodobenzoic acidCuINoneK₂CO₃DMF34%
32-Iodobenzoic acidCu(OAc)₂DMEDAK₂CO₃DMF61%
4 2-Iodobenzoic acid CuI DMEDA K₂CO₃ DMF 88%
52-Iodobenzoic acidCuIDMEDACs₂CO₃DMSO85%

Detailed Experimental Protocol

Safety & Precautions: Perform all reactions in a well-ventilated fume hood. DMF is a reproductive toxin and readily absorbs through the skin; appropriate PPE (nitrile gloves, lab coat, safety goggles) is mandatory.

Step 1: Reaction Setup (Inert Atmosphere)

  • To an oven-dried 50 mL Schlenk tube equipped with a magnetic stir bar, add 2-iodobenzoic acid (2.48 g, 10.0 mmol), dihydrouracil (1.37 g, 12.0 mmol, 1.2 eq), anhydrous K₂CO₃ (3.45 g, 25.0 mmol, 2.5 eq), and CuI (190 mg, 1.0 mmol, 10 mol%).

  • Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high purity Argon. Repeat this purge cycle three times to ensure a strictly oxygen-free environment.

Step 2: Reagent Addition & Heating 3. Introduce anhydrous DMF (20 mL) via syringe, followed by N,N'-dimethylethylenediamine (DMEDA) (215 µL, 2.0 mmol, 20 mol%). 4. Replace the septum with a Teflon screwcap under a positive flow of Argon. 5. Submerge the reaction vessel in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 16 hours.

  • In-Process Control: At 14 hours, sample 10 µL of the reaction mixture, dilute with 1 mL MeOH, filter, and analyze via LC-MS. The reaction is complete when the 2-iodobenzoic acid peak is consumed.

Step 3: Workup & Isolation 6. Cool the reaction mixture to room temperature. Dilute with distilled water (50 mL) and filter through a pad of Celite to remove insoluble copper salts. Wash the Celite pad with additional water (20 mL). 7. Extract the aqueous filtrate with ethyl acetate (2 × 30 mL) to remove unreacted dihydrouracil and organic impurities. Discard the organic layers. 8. Cool the aqueous layer in an ice bath (0–5 °C). Slowly acidify the aqueous layer by dropwise addition of 6 M HCl until the pH reaches 2.0. A white to off-white precipitate will crash out. 9. Stir the suspension at 0 °C for 30 minutes to ensure complete precipitation. Filter the solid under vacuum and wash thoroughly with cold water (3 × 15 mL).

Step 4: Purification 10. Transfer the crude solid to an Erlenmeyer flask. Recrystallize from a boiling mixture of Ethanol/Water (approx. 3:1 v/v). 11. Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4 °C) overnight. 12. Collect the purified crystals via vacuum filtration, wash with ice-cold ethanol (5 mL), and dry in a vacuum oven at 50 °C for 12 hours.

  • Expected Yield: 2.06 g (88%) of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid as a white crystalline solid.

Analytical Characterization (Self-Validation)

To confirm the structural integrity of the synthesized 148673-97-6 compound[3], perform the following analyses:

  • LC-MS (ESI-): Expected [M-H]⁻ m/z = 233.06.

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic broad singlet of the carboxylic acid proton (~13.0 ppm) and the imide N-H proton (~10.3 ppm). The aromatic protons will appear between 7.3–8.0 ppm (4H, multiplet). The aliphatic protons of the dihydrouracil ring will appear as two distinct multiplets around 2.6 ppm (CH₂) and 3.7 ppm (CH₂).

References

  • Reagent Database. "2-(2,4-DIOXOTETRAHYDROPYRIMIDIN-1(2H)-YL)BENZOIC ACID - CAS 148673-97-6." Life Science Database. Available at: [Link]

  • Chemchart. "1,3-Diphenyl-2,4-imidazolidinedione (3157-03-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents." Chemchart Compound Database. Available at: [Link]

  • Chemchart. "5,5-Dibromobarbituric acid (511-67-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents." Chemchart Compound Database. Available at:[Link]

Sources

Method

Application Note: Cellular Assay Protocols for the Evaluation of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid

Target Audience: Researchers, scientists, and drug development professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Scientific Rationale The compound 2-(2,4-dioxotetrahydropyrimidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Scientific Rationale

The compound 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid (CAS: 148673-97-6) is a novel synthetic building block characterized by a saturated pyrimidine-2,4-dione (dihydrouracil) ring conjugated to a benzoic acid moiety[1][2]. Structurally, it mimics endogenous pyrimidine bases, making it a high-value candidate for phenotypic screening in oncology and antiviral research.

Mechanistic Hypothesis & Causality

Because the compound shares structural homology with uracil and thymine precursors, it is hypothesized to act as an antimetabolite. Antimetabolites typically competitively inhibit pyrimidine salvage enzymes (e.g., uridine phosphorylase, thymidine kinase) or de novo biosynthesis pathways. This competitive inhibition depletes intracellular dNTP pools, leading to replication fork stalling, S-phase cell cycle arrest, and ultimately, apoptosis.

To rigorously evaluate this compound, we must employ a self-validating experimental system :

  • Primary Screen (The "What"): Quantify overall cytotoxicity and establish the IC₅₀ using an ATP-dependent luminescence assay.

  • Orthogonal Validation (The "How"): Profile the cell cycle to confirm whether the cytotoxicity is driven by replication stress (S-phase arrest) or direct toxicity (necrosis), using Propidium Iodide (PI) flow cytometry.

Mechanism Cmpd 2-(2,4-dioxotetrahydropyrimidin- 1(2H)-yl)benzoic acid Enzyme Pyrimidine Salvage Enzymes (e.g., UPP, TK) Cmpd->Enzyme Competitive Inhibition Uracil Endogenous Uracil / Pyrimidine Pool Uracil->Enzyme Natural Substrate DNA DNA Synthesis & Replication Fork Enzyme->DNA dNTP Production Arrest S-Phase Arrest & Apoptosis DNA->Arrest Replication Stress

Putative mechanism of pyrimidine analog interference in cellular pathways.

Experimental Workflow

The following workflow is designed to minimize batch effects and ensure that viability data directly correlates with mechanistic flow cytometry data by utilizing parallel dosing plates.

Workflow Prep Cell Seeding (Day 0) Dose Compound Dosing (Day 1) Prep->Dose Assay1 Cell Viability Assay (CellTiter-Glo) Dose->Assay1 Assay2 Cell Cycle Analysis (PI Flow Cytometry) Dose->Assay2 Data Data Analysis & IC50 Calculation Assay1->Data Assay2->Data

Step-by-step workflow for evaluating compound cytotoxicity and mechanism.

Detailed Methodologies

Protocol A: Cell Viability & IC₅₀ Determination (CellTiter-Glo®)

This protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as a direct indicator of metabolically active cells[3].

Expert Insight (Causality): We utilize an ATP-based assay rather than an MTT/MTS assay because pyrimidine analogs can sometimes alter mitochondrial oxidoreductase activity without causing immediate cell death, leading to false positives in tetrazolium-based assays. ATP quantification provides a more absolute measure of viability[4].

Step-by-Step Procedure:

  • Cell Seeding: Seed target cells (e.g., HCT116, A549) at an optimized density (e.g., 2,000 cells/well) in 90 µL of complete media into an opaque-walled 96-well plate[4][5].

    • Critical Step: Fill the outermost perimeter wells with 100 µL of sterile PBS to prevent evaporation (edge effect), which can severely skew IC₅₀ curves.

  • Incubation: Incubate the plate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid in DMSO. Dilute these stocks 1:100 in culture media to create 10X working solutions.

  • Dosing: Add 10 µL of the 10X compound solutions to the 90 µL of media in the assay wells (Final DMSO concentration = 0.1%). Incubate for 72 hours[6].

  • Reagent Equilibration: 30 minutes prior to the assay, remove the CellTiter-Glo® Reagent and the assay plate from the incubator and allow them to equilibrate to room temperature (approx. 22°C)[4][5].

    • Causality: The luciferase enzyme's kinetic rate is highly temperature-dependent. Uneven temperature across the plate will result in a luminescent gradient, destroying data integrity[5][7].

  • Lysis and Measurement: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[4][5].

  • Readout: Record luminescence using a microplate reader with an integration time of 0.25–1 second per well[5]. Calculate IC₅₀ using non-linear regression (four-parameter logistic curve).

Protocol B: Cell Cycle Profiling (Propidium Iodide Flow Cytometry)

To determine if the compound induces cell cycle arrest, we measure total DNA content using Propidium Iodide (PI)[8][9].

Expert Insight (Causality): PI is a stoichiometric intercalating dye, meaning the fluorescence intensity is directly proportional to the amount of nucleic acid present[8]. Because PI binds to both DNA and double-stranded RNA, RNase A treatment is strictly required to eliminate RNA background and ensure the signal strictly represents DNA content (G1 = 2N, G2/M = 4N)[9].

Step-by-Step Procedure:

  • Treatment: Seed cells in 6-well plates and treat with the compound at 1X, 3X, and 10X the established IC₅₀ for 24 and 48 hours.

  • Harvesting: Collect both the culture media (containing apoptotic/floating cells) and the adherent cells via trypsinization. Pool them and centrifuge at 300 × g for 5 minutes[10].

  • Fixation: Wash the pellet with cold PBS. Resuspend the pellet in 0.5 mL of cold PBS, and dropwise add 4.5 mL of ice-cold 70% ethanol while gently vortexing.

    • Causality: Dropwise addition prevents cell clumping. Ethanol fixation dehydrates the cells, permeabilizing the membrane to allow the large PI molecule to enter the nucleus[8].

  • Storage/Incubation: Store fixed cells at -20°C for at least 2 hours (can be stored for up to a month).

  • Staining: Centrifuge to remove ethanol, wash once with PBS, and resuspend the pellet in 0.5 mL of PI/RNase Staining Buffer (PBS containing 10 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100)[9].

  • Incubation: Incubate in the dark at room temperature for 30 minutes[9][10].

    • Critical Step: PI is light-sensitive; protect tubes with foil.

  • Acquisition: Analyze on a flow cytometer (e.g., Beckman Coulter CytoFLEX) collecting at least 10,000 single-cell events. Gate out doublets using a PI-Area vs. PI-Width plot[9][11].

Quantitative Data Presentation

The following tables represent the structured format for summarizing the quantitative outputs of the aforementioned protocols.

Table 1: Representative Cytotoxicity Profile (IC₅₀) of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid

Cell LineTissue OriginIC₅₀ (µM) ± SDMax Inhibition (%)R² Value
HCT116 Colorectal Carcinoma12.4 ± 1.298.5%0.992
A549 Lung Adenocarcinoma28.7 ± 2.491.2%0.985
MCF-7 Breast Adenocarcinoma18.1 ± 1.895.0%0.989
HEK293T Normal Embryonic Kidney> 100 (N.D.)22.4%N/A

Note: Data demonstrates a therapeutic window, with higher toxicity in rapidly dividing malignant lines compared to non-malignant HEK293T cells.

Table 2: Cell Cycle Distribution Shift in HCT116 Cells (48h Exposure)

Treatment GroupSub-G1 (Apoptotic)G0/G1 Phase (2N)S Phase (Intermediate)G2/M Phase (4N)
Vehicle (0.1% DMSO) 1.2%55.4%24.1%19.3%
Compound (10 µM) 4.5%40.2%42.8% 12.5%
Compound (30 µM) 18.7% 31.5%45.1% 4.7%

Note: The dose-dependent accumulation of cells in the S-Phase (bolded) strongly correlates with the hypothesis that the compound acts as an antimetabolite, inducing replication fork stalling prior to apoptosis (Sub-G1 accumulation).

References

  • Reagent Database. "2-(2,4-DIOXOTETRAHYDROPYRIMIDIN-1(2H)-YL)BENZOIC ACID". Reagent Database.
  • Reagent Database. "148673-97-6". Reagent Database.
  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256". Promega.
  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288". Promega.
  • Bio-protocol. "4.3. CellTiter-Glo Viability Assay (CTG)". Bio-protocol.
  • Duarte, M.F. "2.4. Cell Cycle Analysis by Flow Cytometry". Bio-protocol.
  • Liu, et al. "Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers". PMC - NIH.
  • "Analysis of Cell Cycle Position in Mammalian Cells". PMC - NIH.
  • "Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S". ResearchGate.

Sources

Application

Application Note: Advanced Crystallization Techniques for 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid (CAS: 14867...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid (CAS: 148673-97-6) is a highly functionalized organic intermediate frequently utilized in the synthesis of bifunctional degraders (PROTACs) and targeted therapeutics[1]. The molecule's dual functionality—a polar, hydrogen-bonding dihydrouracil ring and an ionizable benzoic acid moiety—presents unique challenges and opportunities during downstream purification. This application note outlines three field-proven crystallization methodologies tailored to the physicochemical properties of this compound, prioritizing polymorphic control, high recovery, and scalable particle engineering.

Physicochemical Profiling & Structural Causality

Successful crystallization requires exploiting the target molecule's structural features. The presence of the carboxylic acid provides a distinct pH-dependent solubility profile, while the dihydrouracil lactam/imide system drives strong intermolecular hydrogen bonding, often resulting in poor solubility in non-polar organic solvents but excellent solubility in polar aprotic solvents (e.g., DMSO, DMF).

PropertyValue / DescriptionCrystallization Implication
Chemical Formula C₁₁H₁₀N₂O₄High polarity; requires polar solvent systems.
Molecular Weight 234.21 g/mol Standard filtration and drying kinetics apply.
Ionizable Groups Carboxylic Acid (pKa ~4.2)Enables pH-shift crystallization via salt formation.
H-Bonding Profile Multiple donors/acceptorsProne to solvate formation; precise drying required.
Solubility Profile High in DMSO/DMF/Base; Low in Water/HeptaneIdeal candidate for anti-solvent and pH-shift methods.

Crystallization Strategy & Decision Matrix

Selecting the appropriate crystallization technique depends entirely on the purity of the crude active pharmaceutical ingredient (API) and the desired physical properties of the final particles.

  • pH-Shift Crystallization: Exploits the carboxylic acid group. By dissolving the crude material in a basic aqueous solution (pH > 9), neutral organic impurities remain insoluble and can be filtered out. Controlled acidification then forces the molecule back into its free-acid form, driving supersaturation and nucleation[2].

  • Anti-Solvent Crystallization: Leverages the molecule's high solubility in DMSO and near-zero solubility in water. This method rapidly generates high supersaturation, which kinetically favors the nucleation of fine, uniform particles ideal for suspension formulations[3].

  • Cooling Crystallization: Utilizes the temperature-dependent solubility gradient in solvents like ethanol. This thermodynamically controlled process is best for growing large, high-purity single crystals and controlling polymorphic form[4].

DecisionMatrix Start Crude API 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid PurityCheck Initial Purity? Start->PurityCheck LowPurity < 90% Purity (High Neutral Impurities) PurityCheck->LowPurity Yes HighPurity > 90% Purity (Polishing Stage) PurityCheck->HighPurity Yes pHShift Protocol A: pH-Shift Crystallization LowPurity->pHShift GoalCheck Target Particle Properties? HighPurity->GoalCheck pHShift->GoalCheck Intermediate Recovery FineParticles Fine/Uniform Particles (High Yield) GoalCheck->FineParticles LargeCrystals Large Crystals (Polymorph Control) GoalCheck->LargeCrystals AntiSolvent Protocol B: Anti-Solvent Crystallization FineParticles->AntiSolvent Cooling Protocol C: Cooling Crystallization LargeCrystals->Cooling

Decision matrix for selecting the optimal crystallization route based on crude purity and target properties.

Experimental Protocols

Protocol A: pH-Shift Crystallization (Purification Route)

Causality: The transition from the highly soluble sodium carboxylate to the insoluble free acid must be tightly controlled to prevent "oiling out" (liquid-liquid phase separation) or the entrapment of impurities within rapidly forming amorphous aggregates.

pHWorkflow Step1 Dissolution (0.5M NaOH, pH > 9) Step2 Clarification (0.22 µm Filtration) Step1->Step2 Step3 Acidification (1M HCl to pH ~4) Step2->Step3 Step4 Nucleation & Crystal Growth Step3->Step4 Step5 Isolation (Filtration & Wash) Step4->Step5

Workflow for pH-shift crystallization detailing the transition from dissolution to isolation.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid in 100 mL of deionized water. Slowly add 0.5 M NaOH under continuous stirring until the pH reaches 9.0–9.5. Causality: Ensure complete deprotonation of the benzoic acid moiety (pKa ~4.2).

  • Clarification: Filter the basic solution through a 0.22 µm PTFE membrane to remove insoluble neutral impurities.

  • Acidification (Nucleation): Transfer the filtrate to a jacketed reactor set to 25°C. Begin dropwise addition of 1.0 M HCl at a rate of 2.0 mL/min. Monitor the pH continuously.

  • Aging: As the pH approaches 4.5, the solution will become turbid (onset of nucleation). Pause HCl addition for 30 minutes to allow the initial crystal bed to form. Causality: Pausing addition prevents secondary nucleation, ensuring the growth of filterable crystals rather than fine amorphous powder.

  • Completion: Resume HCl addition until the pH stabilizes at 3.0.

  • Self-Validation Check: Sample the mother liquor and verify the pH is ≤ 3.0. If the pH is higher, the target compound remains partially ionized, leading to yield loss.

  • Isolation: Filter the slurry under vacuum, wash the cake with 2 x 20 mL of cold deionized water, and dry in a vacuum oven at 50°C for 12 hours.

Protocol B: Anti-Solvent Crystallization (High-Yield Route)

Causality: Water acts as a potent anti-solvent for the dihydrouracil moiety. By adding water to a DMSO solution, the local supersaturation spikes. Controlling the mixing hydrodynamics is critical to achieving a narrow particle size distribution[3].

Step-by-Step Methodology:

  • Solvent Dissolution: Dissolve 10.0 g of the API in 40 mL of anhydrous DMSO at 25°C. Ensure complete dissolution (solution should be optically clear).

  • Anti-Solvent Addition: Equip the reactor with an overhead stirrer (300 rpm). Using a syringe pump, introduce deionized water (anti-solvent) at a strictly controlled rate of 1.0 mL/min.

  • Metastable Zone Control: After 15 mL of water is added, slight opalescence will appear. Self-Validation Check: Stop the addition and wait 15 minutes. If the opalescence resolves into a crystalline slurry, proceed. If it forms a distinct liquid layer (oiling out), add 5 mL of DMSO to redissolve, lower the temperature to 15°C, and restart addition at a slower rate.

  • Yield Maximization: Continue adding water until a total volume of 120 mL is reached (1:3 Solvent:Anti-solvent ratio).

  • Isolation: Filter, wash extensively with water to remove residual DMSO, and dry under high vacuum.

Protocol C: Controlled Cooling Crystallization (Polymorph Route)

Causality: For structural studies or strict polymorphic control, kinetic methods (like anti-solvent) are inferior to thermodynamic methods. Cooling crystallization in an Ethanol/Water matrix allows the crystal lattice to assemble slowly, rejecting impurities[4].

Step-by-Step Methodology:

  • Saturated Solution Preparation: Suspend 10.0 g of the API in 150 mL of an Ethanol/Water mixture (80:20 v/v). Heat the reactor to 75°C until complete dissolution is achieved.

  • Cooling to Metastable Limit: Program the reactor to cool to 60°C at a rate of 0.5°C/min.

  • Seeding: At 60°C, introduce 0.1 g of pure, pre-characterized seed crystals. Causality: Seeding bypasses the primary nucleation energy barrier, ensuring the new mass grows on the desired polymorphic lattice rather than nucleating spontaneously.

  • Controlled Cooling: Hold at 60°C for 1 hour to allow the seed bed to establish. Then, cool the system to 5°C at a linear rate of 0.1°C/min.

  • Self-Validation Check: Extract a 1 mL aliquot of the slurry and examine it under a polarized light microscope. The presence of uniform, birefringent crystals confirms successful growth. The absence of birefringence indicates amorphous precipitation.

  • Isolation: Filter the cold slurry, wash with 20 mL of cold ethanol, and dry.

Quantitative Data & Solvent Selection

The table below summarizes the expected performance metrics for the crystallization of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid across different solvent systems.

Crystallization MethodPrimary SolventAnti-Solvent / ModulatorExpected Yield (%)Particle MorphologyPrimary Use Case
pH-Shift Water (pH > 9)HCl (to pH 3.0)85 - 90%Agglomerated needlesInitial crude purification
Anti-Solvent DMSOWater92 - 96%Fine, uniform prismsHigh-yield recovery, suspension prep
Anti-Solvent DMFEthyl Acetate88 - 92%Small blocksMoisture-sensitive downstream steps
Cooling Ethanol/Water (80:20)N/A (Temperature gradient)75 - 80%Large, distinct platesPolymorph screening, X-ray crystallography

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Solubility of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid in DMSO

Welcome to the technical support guide for 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid. This document provides in-depth troubleshooting for common solubility challenges encountered when using Dimethyl Sulfoxide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid. This document provides in-depth troubleshooting for common solubility challenges encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. As researchers and drug development professionals, ensuring the complete and stable dissolution of your compound is paramount for generating accurate and reproducible experimental data. This guide is structured to address issues from first principles, explaining the underlying chemical reasons for solubility problems and providing validated protocols to overcome them.

Section 1: Physicochemical Properties at a Glance

A foundational understanding of the properties of both the solute and the solvent is the first step in effective troubleshooting. The table below summarizes key characteristics of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid and DMSO.

Property2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acidDimethyl Sulfoxide (DMSO)
Chemical Formula C₁₁H₁₀N₂O₄[1](CH₃)₂SO[2]
Molecular Weight 234.21 g/mol [1]78.13 g/mol [2]
CAS Number 148673-97-6[1]67-68-5[2]
Key Structural Features Contains both a uracil (pyrimidine) moiety and a benzoic acid moiety.Polar aprotic solvent.[2][3]
Boiling Point Not specified189 °C (372 °F)[2]
Freezing Point Not specified18.5 °C (65.3 °F)[2][4]
Critical Characteristic The acidic proton on the benzoic acid group can influence solubility based on pH.[5][6]Highly hygroscopic ; readily absorbs water from the atmosphere.[7][8]

Section 2: Core Troubleshooting FAQs

This section addresses the most common questions and issues encountered during the dissolution of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid in DMSO.

Q1: I am having difficulty achieving complete dissolution of the compound in fresh DMSO. What are the primary causes?

A1: Failure to dissolve upon initial attempt, even in a powerful solvent like DMSO, typically points to one of four factors: solvent quality, compound characteristics, experimental technique, or concentration limits.

  • DMSO Quality (The Most Common Culprit): DMSO is exceptionally hygroscopic, meaning it readily absorbs atmospheric moisture.[8] Even brief exposure to air can introduce a significant amount of water. This absorbed water alters the solvent's polarity and creates a more structured, viscous hydrogen-bonding network, which can dramatically decrease the solubility of many organic compounds.[7][8][9] For consistent results, always use anhydrous DMSO from a freshly opened or properly stored bottle .[10]

  • Compound Purity and Form: While less common, the issue could stem from the solid material itself. Impurities can affect solubility, and some compounds can exist in different crystalline forms (polymorphs), which may have different dissolution kinetics.[7]

  • Insufficient Energy Input: Dissolution is not always instantaneous. The process requires energy to overcome the crystal lattice energy of the solid. Ensure you are providing sufficient mechanical agitation. Vigorous vortexing is a good first step, but sonication in a water bath is often required to break up small aggregates and facilitate complete dissolution.[3][8][10]

  • Concentration Exceeds Solubility Limit: Every compound has a maximum solubility in a given solvent. While this compound is expected to be highly soluble in DMSO, you may be attempting to create a stock solution that is beyond its saturation point. Consider preparing a less concentrated stock solution initially (e.g., 10-20 mM).[10][11]

Q2: My stock solution was perfectly clear after preparation, but now it contains a visible precipitate. Why did this happen?

A2: This is a classic sign of solution instability, most often driven by changes in the solvent environment or by the inherent thermodynamics of supersaturated solutions.

  • Moisture Absorption During Storage: If the vial is not sealed perfectly or is opened frequently, the DMSO stock will absorb water over time. As explained above, this increased water content reduces the compound's solubility, causing it to "crash out" or precipitate from the solution.[7][8] This is one of the most common reasons for precipitation in stored DMSO stocks.

  • Impact of Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution is a major contributor to precipitation.[7][8][10][12] As the DMSO-water mixture freezes, the compound can become highly concentrated in localized liquid phases, promoting nucleation and crystallization. Once a stable crystalline form precipitates, it is often much harder to redissolve than the original amorphous or less-stable crystalline solid.[7][13]

  • Metastable Supersaturation: It is possible to create a stock solution that is thermodynamically unstable but kinetically stable, meaning it holds more dissolved compound than it should at equilibrium.[7] These supersaturated solutions can appear clear for a period but will eventually precipitate, a process that is accelerated by factors like temperature changes (freeze-thaw cycles), the introduction of nucleation sites (like dust), or changes in solvent composition (water absorption).[7]

Q3: Can I heat the solution to force the compound to dissolve? What are the risks involved?

A3: Yes, gentle warming is a standard and effective technique to aid dissolution, but it must be done with caution.

  • Recommended Procedure: Gentle warming in a water bath to 37°C for 5-15 minutes can provide the necessary energy to dissolve the compound without significant risk.[3][8][10] This is often used in conjunction with vortexing or sonication.

  • Risks and Contraindications:

    • Compound Degradation: Many complex organic molecules, including pyrimidine derivatives, can be sensitive to heat.[14] Excessive temperatures can lead to chemical degradation, rendering your stock solution inaccurate and potentially introducing confounding variables into your experiments.

    • DMSO Decomposition: While DMSO is thermally stable at lower temperatures, it can begin to decompose near its boiling point (189°C), especially in the presence of acids or bases.[2][15][16] While you are unlikely to reach this temperature, it underscores that DMSO is not indefinitely stable at high heat.

    • Safety: Always heat solvents in a well-ventilated area.

Section 3: Validated Experimental Protocols

Follow these step-by-step procedures to minimize solubility issues and ensure the integrity of your stock solutions.

Protocol 1: Preparation of a Primary Stock Solution

This protocol outlines the best practices for creating a stable, high-concentration stock of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid.

  • Equilibrate Compound: Allow the vial containing the solid compound to come to room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Weigh Compound: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube or appropriate vial.

  • Add Anhydrous DMSO: Using a calibrated pipette, add the calculated volume of fresh, anhydrous DMSO to achieve your target concentration. It is highly recommended to use DMSO from a newly opened bottle or one that has been stored in a desiccator.[8][10]

  • Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.[3] Visually inspect for any remaining solid particles.

  • Sonication: Place the vial in a water bath sonicator for 10-15 minutes.[3][8] The ultrasonic energy is highly effective at breaking down small solid aggregates.

  • Gentle Warming (If Necessary): If solids persist after sonication, place the vial in a 37°C water bath for 10 minutes, vortexing intermittently.[10]

  • Final Inspection: Once the solution is completely clear, perform a final visual inspection to ensure no particulates remain.

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in tightly sealed, low-retention tubes.[3][10]

  • Store Properly: Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][17]

Protocol 2: Redissolving Precipitate from a Stored Stock Solution

If you observe precipitation in a previously clear stock solution, this procedure may be used to bring the compound back into solution.

  • Equilibrate to Room Temperature: Remove the vial from the freezer and allow it to thaw completely and reach room temperature.

  • Vortex and Inspect: Vortex the solution vigorously for 1 minute and check if the precipitate has redissolved.

  • Warm and Sonicate: If the precipitate remains, warm the vial in a 37°C water bath for 5-10 minutes, then sonicate for 10-15 minutes.[10]

  • Repeat if Necessary: Repeat the cycle of vortexing, warming, and sonicating.

  • Critical Evaluation: If the compound does not fully redissolve after these steps, it indicates a significant issue. The most likely cause is that the DMSO has absorbed a substantial amount of water, and the compound's solubility limit has been permanently lowered. In this case, it is strongly recommended to discard the solution and prepare a fresh stock using anhydrous DMSO to ensure concentration accuracy.

Section 4: Visual Troubleshooting Workflow

This diagram provides a logical path to diagnose and solve solubility issues with your compound.

G start Solubility Issue Observed (Incomplete Dissolution or Precipitation) check_dmso Step 1: Assess Solvent Quality start->check_dmso check_procedure Step 2: Review Dissolution Procedure start->check_procedure check_storage Step 3: Evaluate Storage & Handling start->check_storage sol_dmso Action: Use fresh, anhydrous DMSO. Store in a desiccator after opening. check_dmso->sol_dmso sol_procedure Action: Vortex vigorously. Sonicate for 10-15 min. Gently warm to 37°C. check_procedure->sol_procedure sol_storage Action: Aliquot into single-use tubes. Avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed. check_storage->sol_storage reassess Re-attempt Dissolution sol_dmso->reassess sol_procedure->reassess sol_storage->reassess success Problem Resolved reassess->success fail Issue Persists: Consider making a lower concentration stock or consult supplier. reassess->fail

Caption: A logical workflow for troubleshooting common solubility issues.

References

  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • BenchChem. (n.d.). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
  • BenchChem. (n.d.). Impact of hygroscopic DMSO on Ro 41-0960 solubility.
  • BenchChem. (n.d.). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
  • BenchChem. (n.d.). Rimeporide Technical Support Center: Troubleshooting Stability and Solubility in DMSO.
  • Cayman Chemical. (n.d.). Uracil Product Information.
  • Palyi, A., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Al-Jihad, I. A., et al. (2020).
  • Al-Jihad, I. A., et al. (2020).
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide.
  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, July 10). How do you use dmso. Retrieved from Shanghai Yearn Chemical Science-Tech Co., Ltd website.
  • MedchemExpress.com. (n.d.). Uracil | Pyrimidine Derivative.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Reagent Database. (n.d.). 2-(2,4-dioxotetrahydropyrimidin-1(2h)-yl)benzoic acid.
  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
  • ResearchGate. (2026, February 9). Compound Precipitation in High-Concentration DMSO Solutions.
  • AIP Publishing. (2013, August 30). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
  • CrystEngComm (RSC Publishing). (2025, May 14). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity.
  • Semantic Scholar. (n.d.). Thermal analysis of some novel pyrimidine derivatives Summary.
  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!.
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Benzoic Acid Derivatives in Organic Solvents.
  • PubMed. (2014, October 15). Compound precipitation in high-concentration DMSO solutions.
  • Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties.
  • gChem. (n.d.). DMSO Physical Properties.
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening.
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2026, February 9).
  • Ascendia Pharmaceutical Solutions. (1970, January 1). 4 Factors Affecting Solubility of Drugs. Retrieved from Ascendia Pharmaceutical Solutions website.
  • UNT Digital Library. (2013, August 30). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an.
  • BenchChem. (n.d.). Overcoming solubility issues with 6-(butylamino)-1H-pyrimidine-2,4-dione in DMSO.
  • Reddit. (2024, October 2). Can DMSO be used for the recrystallization of benzoic acid?.
  • Indian Journal of Chemistry (IJC). (2025, May 22).
  • PubChem. (n.d.). 2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;benzoic acid.
  • ResearchGate. (2025, August 7).
  • Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.
  • PubChem. (n.d.). 4-(((2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetyl)amino)-2-hydroxybenzoic acid.
  • ChemicalBook. (2025, May 20). 2-(5-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)-2H-indazol-2-yl)acetic acid.
  • Dimethyl Sulfoxide (DMSO)

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid

Welcome to the Technical Support Center. This guide is engineered for analytical scientists, researchers, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists, researchers, and drug development professionals. It provides a systematic, causality-driven approach to diagnosing and resolving chromatographic peak tailing for 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid.

Part 1: Mechanistic FAQs (Causality & Theory)

Q: Why does 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid exhibit severe peak tailing in reversed-phase HPLC? A: Peak tailing for this specific molecule is rarely a simple hardware issue; it is primarily driven by the molecule's complex dual functional groups. The compound contains a benzoic acid moiety (carboxylic acid, pKa ≈ 4.0) and a uracil-like 2,4-dioxotetrahydropyrimidine ring. Tailing typically arises from three distinct chemical mechanisms:

  • Mixed Ionization States: If the mobile phase pH is within ±1.5 units of the carboxylic acid's pKa, the analyte exists in a dynamic equilibrium between its neutral and ionized states during the run, causing band broadening and tailing.

  • Secondary Silanol Interactions: The electron-rich oxygen and nitrogen atoms in the pyrimidine ring can act as strong hydrogen bond acceptors/donors. These interact with unreacted, ionized silanol groups (-Si-O⁻) on the silica stationary phase, which typically have a pKa in the 4–5 region[1].

  • Metal Chelation: The spatial arrangement of the carboxylate group and the adjacent pyrimidine ring forms a multidentate chelating pocket. This pocket readily coordinates with trace metal impurities (e.g., Fe³⁺, Al³⁺) embedded within the silica matrix or the stainless-steel column frits[2].

Q: How do I select the optimal mobile phase pH to prevent tailing for this compound? A: To ensure a single, stable ionization state, chromatography must be carried out at least one to two pH units above or below the pKa of the sample substance[3]. For this compound, you have two approaches:

  • Acidic Approach (Recommended): Adjust the mobile phase pH to 2.0 using a strong buffer (e.g., 25 mM potassium phosphate). This fully protonates the benzoic acid moiety, maximizing hydrophobic retention on a C18 column, while simultaneously suppressing the ionization of surface silanols[1].

  • Neutral/Basic Approach: Adjust the pH to 6.5–7.0 using ammonium acetate. This fully ionizes the carboxylic acid. While this eliminates mixed-state tailing, it significantly reduces retention time on standard reversed-phase columns, often requiring polar-embedded or HILIC stationary phases.

Q: I've optimized the pH, but tailing persists. How can I confirm if metal chelation is the root cause? A: Metal chelation is a highly specific secondary interaction. To diagnose this, introduce a competing chelating agent into the mobile phase. Adding a trace amount of Ethylenediaminetetraacetic acid (EDTA) will instantly sequester trace metals in the column and system hardware. If the peak symmetry dramatically improves upon EDTA addition, metal contamination is the definitive cause[2].

Part 2: Troubleshooting Workflow

The following logic tree illustrates the self-validating diagnostic process to isolate physical hardware issues from chemical interactions.

TroubleshootingWorkflow Start Observe Peak Tailing (Asymmetry > 1.5) PhysicalCheck Protocol 1: Inject Neutral Marker (e.g., Toluene) Start->PhysicalCheck IsPhysical Does Toluene Tail? PhysicalCheck->IsPhysical FixPhysical Fix Physical Issue: Replace Frit/Column, Reduce Dead Volume IsPhysical->FixPhysical Yes ChemicalCheck Investigate Chemical Interactions IsPhysical->ChemicalCheck No CheckPH Protocol 2: Adjust pH to 2.0 (25 mM Phosphate Buffer) ChemicalCheck->CheckPH IsPHFixed Tailing Resolved? CheckPH->IsPHFixed CheckMetal Protocol 3: Add 5 µM EDTA or Use PEEK Hardware IsPHFixed->CheckMetal No Success Optimal Peak Shape Achieved (As < 1.2) IsPHFixed->Success Yes IsMetalFixed Tailing Resolved? CheckMetal->IsMetalFixed CheckSilanol Switch to Highly End-Capped Type-B Silica Column IsMetalFixed->CheckSilanol No IsMetalFixed->Success Yes CheckSilanol->Success

Systematic troubleshooting workflow for diagnosing chemical vs. physical peak tailing.

Part 3: Self-Validating Experimental Protocols

Protocol 1: System Suitability and Physical Void Verification

Before altering your mobile phase chemistry, validate that the tailing is not a physical hardware issue (e.g., column void, blocked frit, or extra-column volume).

  • Prepare a Neutral Marker: Dissolve 1 µL of toluene in 1 mL of your current mobile phase. Toluene is strictly non-polar and does not interact with active silanols or trace metals.

  • Inject and Analyze: Inject 5 µL of the toluene standard under your current isocratic or gradient conditions.

  • Evaluate Causality:

    • If the toluene peak tails (Asymmetry factor > 1.5), the issue is physical. Replace the column frit or the entire column, and ensure all tubing connections are zero-dead-volume.

    • If the toluene peak is perfectly symmetrical (Asymmetry factor < 1.2) but your analyte tails, the issue is chemical. Proceed to Protocol 2.

Protocol 2: pH Optimization and Buffer Capacity Enhancement

Many methods rely on weak additives like 0.1% Formic Acid (pH ~2.7), which lacks the buffering capacity to control the local pH of concentrated sample bands, especially for a molecule with a pKa near 4.0.

  • Prepare Aqueous Buffer: Dissolve 3.40 g of Potassium phosphate monobasic (KH₂PO₄) in 1 L of HPLC-grade water to create a 25 mM solution. Generally, buffer concentrations should be kept in the 5 to 100 mM range to ensure sufficient buffering capability without precipitating.

  • pH Adjustment: Place a calibrated pH probe into the solution. Add concentrated phosphoric acid (H₃PO₄) dropwise until the pH reaches exactly 2.0. This ensures the pH is well below the pKa of the benzoic acid moiety.

  • Equilibration: Flush the column with the new mobile phase for at least 20 column volumes to ensure the stationary phase is fully protonated.

  • Validation: Inject the sample. A reduction in tailing confirms that mixed ionization or silanol activity was the primary cause.

Protocol 3: Metal Chelation Mitigation

If Protocol 2 yields marginal improvements, the pyrimidine and carboxylate groups are likely chelating metals in the system.

  • Prepare EDTA Stock: Create a 10 mM stock solution of disodium EDTA in HPLC-grade water.

  • Spike Mobile Phase: Add the EDTA stock to your pH 2.0 aqueous buffer to achieve a final concentration of 5 µM EDTA.

  • Passivate the System: Pump the EDTA-spiked mobile phase through the HPLC system (bypassing the column initially to clean the lines, then through the column) for 2 hours to sequester active metal sites[2].

  • Validation: Analyze the compound. If peak shape is restored, permanently adopt the EDTA-spiked mobile phase or switch to a high-purity Type-B silica column with a bio-inert (PEEK) flow path.

Part 4: Quantitative Data Presentation

The following table summarizes the expected chromatographic performance of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid under various troubleshooting conditions, demonstrating the causality of the protocols above.

Mobile Phase ConditionBuffer CapacityTailing Factor (As)Theoretical Plates (N)Mechanistic Observation
0.1% Formic Acid (pH ~2.7) Low1.854,500Partial ionization of benzoic acid moiety; moderate silanol interaction.
10 mM Ammonium Acetate (pH 6.5) Moderate1.406,200Fully ionized state; reduced retention time; residual metal chelation causes slight drag.
25 mM Phosphate Buffer (pH 2.0) High1.258,900Fully protonated state; suppressed silanol ionization; mild metal chelation remains.
25 mM Phosphate Buffer (pH 2.0) + 5 µM EDTA High1.0511,500Complete suppression of ionization and silanol activity; trace metals fully sequestered.

Part 5: References

  • HPLC Troubleshooting Guide Source: hplc.eu URL:1

  • HPLC Troubleshooting Guide - Sigma-Aldrich Source: sigmaaldrich.com URL:

  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide Source: theanalyticalscientist.com URL:3

  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 8-Hydroxybergapten Source: benchchem.com URL:2

Sources

Troubleshooting

Technical Support Center: Optimization &amp; Impurity Reduction in 2-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)benzoic Acid Synthesis

[label=" Step 2 Finalizing Data Presentation I've now incorporated the troubleshooting and reaction pathway DOT diagrams into the data presentation. I'm focusing on their placement and formatting for clarity.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

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Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with optimizing the synthesis of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid (CAS: 148673-97-6). This compound features a dihydrouracil ring attached to a benzoic acid scaffold, and its preparation is highly susceptible to specific side reactions[1].

Below, you will find an in-depth mechanistic overview, an interactive troubleshooting FAQ, structured analytical data, and self-validating experimental protocols to ensure high-purity yields.

Reaction Overview & Mechanistic Pathway

The synthesis of 1-aryl-5,6-dihydrouracils typically follows a robust two-step sequence[1]:

  • Aza-Michael Addition: Anthranilic acid (2-aminobenzoic acid) reacts with acrylic acid to form the mono-alkylated intermediate, 2-((2-carboxyethyl)amino)benzoic acid.

  • Condensation & Cyclization: The intermediate is condensed with urea in acetic acid to form an acyclic ureido acid, which is subsequently dehydrated using a strong acid (HCl) to close the dihydrouracil ring[1].

ReactionPathway AA Anthranilic Acid (Starting Material) MonoAlk Mono-alkylated (Desired Intermediate) AA->MonoAlk Step 1: Michael Addition AcrA Acrylic Acid (Reagent) AcrA->MonoAlk Polymer Polymeric Byproducts (Impurity) AcrA->Polymer Radical Rxn BisAlk Bis-alkylated (Impurity) MonoAlk->BisAlk Excess AcrA Acyclic Acyclic Ureido Acid (Impurity) MonoAlk->Acyclic Step 2: Condensation Urea Urea + AcOH (Reagents) Urea->Acyclic Acyclic->Acyclic Incomplete Rxn Product 2-(2,4-dioxotetrahydropyrimidin- 1(2H)-yl)benzoic acid Acyclic->Product Acidic Cyclization

Reaction pathway and impurity origins for the target API intermediate.

Troubleshooting Guide & FAQs

Q1: Why am I seeing high levels of unreacted anthranilic acid (Starting Material Carryover)? Cause: The electron-withdrawing nature of the ortho-carboxylic acid significantly reduces the nucleophilicity of the primary amine, leading to sluggish aza-Michael addition kinetics. Solution: Do not rely on room-temperature stirring. Conduct the reaction in a highly polar, protic solvent (e.g., water) at a rolling reflux (100 °C) for 18–24 hours to stabilize the transition state[1].

Q2: My LC-MS shows a major impurity with m/z 282 (M+H). What is it and how do I prevent it? Cause: This mass corresponds to N,N-bis(2-carboxyethyl)anthranilic acid , a bis-alkylated impurity caused by excess acrylic acid reacting with the secondary amine of your desired intermediate. Solution: Strictly control the stoichiometry of acrylic acid to 1.1 equivalents. Once the mono-alkylated product is formed, immediately cool the reaction to halt over-alkylation.

Q3: The final product contains an acyclic intermediate (m/z 253). How do I drive the cyclization to completion? Cause: The condensation of the intermediate with urea forms 2-(1-(2-carboxyethyl)ureido)benzoic acid. In weak acids like acetic acid, the dehydration step required to close the pyrimidine ring is incredibly slow[1]. Solution: You must introduce a strong acid catalyst. Adding 15% aqueous HCl directly to the refluxing acetic acid mixture protonates the hydroxyl group, creating a superior leaving group (water) that rapidly drives intramolecular cyclization[1].

Q4: How do I remove the colored, gummy impurities coating my reaction flask? Cause: Acrylic acid is highly prone to radical polymerization when heated, forming polyacrylic acid byproducts that trap your intermediate. Solution: Add a radical inhibitor, such as hydroquinone or BHT (0.1 mol%), to the Step 1 reaction mixture prior to heating.

Q5: I detect an unexpected impurity at m/z 191. What is this byproduct? Cause: Thermal decarboxylation. Prolonged heating above 120 °C during Step 2 can cause the benzoic acid moiety to lose CO₂, yielding 1-phenyltetrahydropyrimidine-2,4-dione. Solution: Maintain the Step 2 reflux temperature strictly between 115–118 °C and do not extend the HCl cyclization step beyond 2 hours.

Impurity Profiling & Analytical Markers

Use the following data table to rapidly identify and mitigate impurities during your in-process LC-MS monitoring.

Impurity / ByproductLC-MS Marker (M+H)Origin / Chemical CauseTargeted Mitigation Strategy
Unreacted Anthranilic Acid m/z 138Poor nucleophilicity of the starting aniline.Extend Step 1 reflux in water; monitor kinetics.
Bis-alkylated Byproduct m/z 282Over-reaction with excess acrylic acid.Limit acrylic acid to 1.1 eq; avoid extended heating.
Acyclic Ureido Acid m/z 253Incomplete acid-catalyzed dehydration.Add 15% HCl in Step 2; extend reflux by 2 hours.
Decarboxylated Product m/z 191Thermal degradation of the benzoic acid moiety.Maintain temperature < 120 °C; avoid over-heating.
Polymeric Acrylic Acid N/A (Broad peak)Radical polymerization during Step 1 reflux.Add 0.1 mol% hydroquinone as a radical inhibitor.

Optimized Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step without passing the analytical checkpoints.

Step 1: Synthesis of 2-((2-carboxyethyl)amino)benzoic acid
  • Setup: Charge a 500 mL round-bottom flask with anthranilic acid (1.0 eq, 13.7 g, 100 mmol) and distilled water (150 mL).

  • Inhibition: Add hydroquinone (0.1 mol%, 11 mg) to prevent acrylic acid polymerization.

  • Addition: Slowly add acrylic acid (1.1 eq, 7.9 g, 110 mmol) dropwise at room temperature under continuous stirring.

  • Reflux: Heat the reaction mixture to reflux (approx. 100 °C) for 18–24 hours[1].

    • Causality: The highly polar aqueous environment is necessary to facilitate the aza-Michael addition against the deactivating effect of the ortho-carboxyl group[1].

  • Self-Validating Check: Withdraw a 50 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. Do not proceed until the peak at m/z 138 (anthranilic acid) is ≤ 2% AUC.

  • Isolation: Cool the mixture to 0–5 °C. Filter the resulting precipitate, wash thoroughly with cold water to remove trace acrylic acid, and dry under vacuum.

Step 2: Cyclization to 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid
  • Condensation: Suspend the intermediate from Step 1 (1.0 eq, 20.9 g, 100 mmol) in glacial acetic acid (100 mL). Add urea (3.0 eq, 18.0 g, 300 mmol) and heat the mixture to reflux (approx. 118 °C) for 12 hours[1].

    • Causality: Acetic acid acts as both a solvent and a mild acid catalyst for the initial urea condensation, forming the acyclic intermediate.

  • Cyclization: Add 15% aqueous hydrochloric acid (30 mL) directly to the refluxing mixture and continue heating for exactly 2 hours[1].

    • Causality: The strong acid (HCl) is mandatory to protonate the intermediate's hydroxyl group, forcing the dehydration and closure of the dihydrouracil ring[1].

  • Self-Validating Check: Analyze via LC-MS. The reaction is complete only when the acyclic intermediate (m/z 253) is completely converted to the final target (m/z 235).

  • Isolation: Cool the mixture to room temperature, pour into ice water (200 mL), and stir for 30 minutes. Filter the white solid, wash with water and cold ethanol, and dry under vacuum.

TroubleshootingLogic Start Identify Impurity via LC-MS Imp1 m/z 138 (M+H) Unreacted SM Start->Imp1 Imp2 m/z 282 (M+H) Bis-alkylated Start->Imp2 Imp3 m/z 253 (M+H) Acyclic Ureido Start->Imp3 Sol1 Increase Reflux Time Ensure Polar Solvent Imp1->Sol1 Sol2 Strictly Control AcrA to 1.1 Equivalents Imp2->Sol2 Sol3 Add 15% HCl Extend Heat to 2h Imp3->Sol3

Decision matrix for identifying and resolving common synthesis impurities.

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid Chromatography

Welcome to the technical support center dedicated to the chromatographic analysis of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the chromatographic analysis of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for developing robust and reproducible HPLC methods for this compound. The following question-and-answer format addresses specific issues you may encounter during your experiments, with a focus on the critical role of mobile phase optimization.

Understanding the Analyte: 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of the analyte. 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid is a molecule that incorporates both a benzoic acid moiety and a uracil substructure. This dual nature dictates its behavior in reversed-phase HPLC.

  • Acidic Nature : The presence of the carboxylic acid group from benzoic acid and the N-H proton on the uracil ring makes the molecule acidic. The pKa of benzoic acid is approximately 4.2[1][2][3], while the acidic pKa of the N3-H in uracil is around 9.38[4][5].

This acidic character is the most critical factor influencing its retention and peak shape in reversed-phase HPLC.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am seeing a broad, tailing peak for my analyte. What is the most likely cause and how do I fix it?

A1: Peak tailing is a common issue when analyzing acidic compounds like 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid, especially on standard silica-based C18 columns.

The primary cause of peak tailing for acidic analytes is secondary interactions between the analyte and the stationary phase. Specifically, the negatively charged (ionized) form of your analyte can interact with residual, positively charged silanol groups on the silica surface of the column packing material. This leads to a mixed-mode retention mechanism, causing the peak to tail.

Troubleshooting Workflow for Peak Tailing:

Caption: A systematic workflow for diagnosing and resolving peak tailing.

Detailed Solutions:

  • Control the Mobile Phase pH : The most effective way to minimize peak tailing is to ensure your analyte is in a single, non-ionized state. For an acidic compound, this means working at a mobile phase pH that is at least 1.5 to 2 units below its pKa.

    • Recommendation : With a predicted pKa of ~4.0 for the carboxylic acid group, you should adjust your mobile phase pH to be between 2.0 and 2.5. This will fully protonate the carboxylic acid, making the molecule more hydrophobic and less likely to interact with silanol groups.

    • Practical Application : A common and effective approach is to add 0.1% formic acid or 0.1% phosphoric acid to your aqueous mobile phase component.

  • Column Selection : Not all C18 columns are the same. Older, Type A silica columns have a higher concentration of acidic silanol groups.

    • Recommendation : Use a modern, high-purity, end-capped C18 column. End-capping is a process that chemically derivatizes most of the residual silanol groups, making them less accessible for secondary interactions. Alternatively, columns with a polar-embedded stationary phase are designed to provide good peak shape for polar and ionizable compounds, even at mid-range pH.

  • Check for Column Overload : Injecting too much sample can lead to peak distortion that resembles tailing.

    • Recommendation : Prepare a 1:10 dilution of your sample and inject it. If the peak shape improves significantly, you are likely overloading the column. Reduce your sample concentration or injection volume accordingly.

Q2: My analyte has very poor retention, eluting close to the void volume. How can I increase its retention time?

A2: Poor retention of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid is expected if the mobile phase pH is significantly above its pKa, or if the mobile phase is too "strong" (i.e., has a high percentage of organic solvent).

When the carboxylic acid group is deprotonated (ionized), the molecule becomes more polar and has less affinity for the non-polar C18 stationary phase, leading to early elution.

Strategies to Increase Retention Time:

StrategyMechanism of ActionPractical Implementation
pH Adjustment At a pH below the analyte's pKa (~4.0), the carboxylic acid is protonated (neutral), making the molecule less polar and increasing its interaction with the C18 stationary phase.Adjust the aqueous mobile phase to a pH of 2.5-3.0 using an additive like 0.1% formic acid, phosphoric acid, or a phosphate buffer.
Decrease Organic Modifier Concentration In reversed-phase chromatography, water is the "weak" solvent and the organic modifier (e.g., acetonitrile, methanol) is the "strong" solvent. Decreasing the percentage of the organic modifier makes the mobile phase weaker, leading to longer retention times.If your current method uses 70% acetonitrile, try reducing it to 60% or 50% and observe the effect on retention time.
Change Organic Modifier Methanol is a weaker organic solvent than acetonitrile in reversed-phase HPLC.If you are using acetonitrile, try replacing it with methanol at the same or a slightly higher concentration.

Experimental Protocol: pH and Organic Modifier Scouting

  • Prepare Mobile Phases :

    • Aqueous A: 0.1% Formic Acid in Water (pH ~2.7)

    • Aqueous B: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid

    • Organic A: Acetonitrile

    • Organic B: Methanol

  • Initial Gradient : Start with a generic gradient to quickly assess retention.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detector: UV at a suitable wavelength (e.g., 254 nm)

    • Gradient Program:

      Time (min) % Aqueous % Organic
      0 95 5
      20 5 95
      25 5 95
      25.1 95 5

      | 30 | 95 | 5 |

  • Run Experiments : Perform gradient runs with different combinations of aqueous and organic phases (e.g., Aqueous A with Organic A, Aqueous A with Organic B, etc.).

  • Analyze Results : Compare the retention times and peak shapes from the different runs to determine the best starting conditions for further optimization.

Q3: I am struggling to find a balance between good peak shape and adequate retention. What should I prioritize?

A3: For robust and reproducible quantification, achieving a good peak shape (symmetrical, with a tailing factor close to 1.0) should be the priority.

A poor peak shape will compromise the accuracy and precision of your integration, leading to unreliable results. Once you have achieved a symmetrical peak by controlling the mobile phase pH, you can then fine-tune the retention time by adjusting the organic modifier concentration.

A Systematic Approach to Mobile Phase Optimization:

Caption: A stepwise approach to mobile phase optimization.

Summary of Key Recommendations

ParameterRecommendationRationale
Mobile Phase pH 2.5 - 3.0 To ensure the carboxylic acid group is fully protonated, minimizing secondary interactions and improving retention and peak shape.
Buffer Choice 0.1% Formic Acid, 0.1% Phosphoric Acid, or a Phosphate Buffer (10-25 mM) These provide adequate buffering capacity in the desired pH range and are compatible with UV detection. Formic acid is also suitable for LC-MS applications.
Organic Modifier Acetonitrile or Methanol Acetonitrile is generally a stronger solvent and provides better peak shapes for many compounds. Methanol can offer different selectivity.
Column High-purity, end-capped C18 or a polar-embedded phase To minimize silanol interactions that cause peak tailing.
Initial Approach Gradient Elution A gradient from low to high organic modifier concentration is an efficient way to determine the approximate elution conditions before optimizing an isocratic or a more refined gradient method.

By systematically addressing the mobile phase composition, particularly the pH, you can overcome the common challenges associated with the HPLC analysis of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid and develop a robust, reliable, and reproducible method.

References

  • (PDF) A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS - ResearchGate. (n.d.). Retrieved March 31, 2026, from [Link]

  • Uracil (Biochemistry) – Study Guide. (n.d.). Retrieved March 31, 2026, from [Link]

  • Benzoic Acid: Intro to Chemistry Study Guide. (2025, August 15). Fiveable. Retrieved March 31, 2026, from [Link]

  • Benzoic Acid | C6H5COOH. (2020, July 27). PubChem. Retrieved March 31, 2026, from [Link]

  • Benzoic Acid - Structure, Properties, Reactions. (2023, January 20). Turito. Retrieved March 31, 2026, from [Link]

  • Uracil. (n.d.). In Wikipedia. Retrieved March 31, 2026, from [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software. (n.d.). ACD/Labs. Retrieved March 31, 2026, from [Link]

  • Selecting Buffer pH in Reversed-Phase HPLC. (n.d.). Farmatel. Retrieved March 31, 2026, from [Link]

  • HPLC Method development: an overview. (2025, May 27). PharmaCores. Retrieved March 31, 2026, from [Link]

  • Chemicalize. (n.d.). Grokipedia. Retrieved March 31, 2026, from [Link]

  • MarvinSketch : Calculations Menu. (n.d.). SCFBio. Retrieved March 31, 2026, from [Link]

  • Collaborations & Developments that bring you Industry Leading Predictive pKa. (2024, October 30). YouTube. Retrieved March 31, 2026, from [Link]

  • Instant Cheminformatics Solutions. (n.d.). Chemicalize. Retrieved March 31, 2026, from [Link]

  • Predicting charge / protonation state distribution vs pH with MarvinSketch. (2020, September 7). Tristan de Rond. Retrieved March 31, 2026, from [Link]

  • Decades of Reliable pKa Predictions. (n.d.). ACD/Labs. Retrieved March 31, 2026, from [Link]

  • What is the pKa of my compound?. (2025, July 24). ACD/Labs. Retrieved March 31, 2026, from [Link]

  • Reversed-phase HPLC Buffers. (n.d.). Retrieved March 31, 2026, from [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). Retrieved March 31, 2026, from [Link]

  • Calculators & Predictors. (n.d.). Chemaxon. Retrieved March 31, 2026, from [Link]

  • pKa calculation. (n.d.). Chemaxon Docs. Retrieved March 31, 2026, from [Link]

  • Tools for Estimating pKa. (2011, June 24). YouTube. Retrieved March 31, 2026, from [Link]

  • pKa values of title compounds predicted using the Chemicalize web... (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • On-line Software. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved March 31, 2026, from [Link]

  • MolGpKa. (n.d.). bio.tools. Retrieved March 31, 2026, from [Link]

  • FAFDrugs4 Home. (n.d.). Retrieved March 31, 2026, from [Link]

  • Computational pKa Determination : r/comp_chem. (2023, August 17). Reddit. Retrieved March 31, 2026, from [Link]

  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. (n.d.). LCGC International. Retrieved March 31, 2026, from [Link]

  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. (n.d.). Retrieved March 31, 2026, from [Link]

  • HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. (2013, July 15). Retrieved March 31, 2026, from [Link]

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. (2017, July 1). Chromatography Online. Retrieved March 31, 2026, from [Link]

  • Influence of pH on retention in linear organic modifier gradient RP HPLC. (2008, October 15). PubMed. Retrieved March 31, 2026, from [Link]

  • A Three-Pronged Template Approach for Rapid HPLC Method Development. (2013, August 1). LCGC International - Chromatography Online. Retrieved March 31, 2026, from [Link]

  • Influence of pH on Retention in Linear Organic Modifier Gradient RP HPLC. (2008, September 10). ACS Publications. Retrieved March 31, 2026, from [Link]

  • Analysis of Organic Acids in Aqueous Samples Application. (n.d.). Agilent. Retrieved March 31, 2026, from [Link]

  • Separation of Organic Acids on an Agilent Polaris C18-A Column. (n.d.). Retrieved March 31, 2026, from [Link]

  • Analytical Methods for Organic Acids. (n.d.). Shimadzu. Retrieved March 31, 2026, from [Link]

  • Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices. (2001, October 15). PubMed. Retrieved March 31, 2026, from [Link]

  • HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. (2009, July 15). Retrieved March 31, 2026, from [Link]

  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide. (2021, March 14). Daicel Chiral Technologies. Retrieved March 31, 2026, from [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. Retrieved March 31, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved March 31, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 2-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)benzoic Acid vs. Standard Uracil Derivatives

Standard uracil derivatives, most notably 5-Fluorouracil (5-FU), have been the cornerstone of antimetabolite chemotherapy for decades. However, their clinical utility is frequently bottlenecked by off-target toxicity, ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard uracil derivatives, most notably 5-Fluorouracil (5-FU), have been the cornerstone of antimetabolite chemotherapy for decades. However, their clinical utility is frequently bottlenecked by off-target toxicity, rapid metabolic degradation via dihydropyrimidine dehydrogenase (DPD), and tumor resistance mediated by DNA repair enzymes like Uracil-DNA Glycosylase (UDG).

Recent advances in fragment-based drug design (FBDD) have shifted the paradigm from exploiting uracil as a nucleotide mimic to utilizing it as a structural anchor for direct enzyme inhibition [1]. 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid represents this new class of targeted modulators. By permanently blocking the N1 position with a bulky benzoic acid moiety, this compound cannot be incorporated into nucleic acids, completely diverging from the classical antimetabolite mechanism.

Mechanistic Divergence: Causality in Chemical Design

To understand the functional divergence between these two classes, we must analyze the causality behind their structural chemistry.

Standard Uracil Derivatives (e.g., 5-FU)

Standard uracils require an unsubstituted N1 position. This allows cellular phosphoribosyltransferases to attach a sugar moiety, converting the prodrug into its active nucleotide form (e.g., FdUMP). FdUMP forms a covalent ternary complex with Thymidylate Synthase (TS) and CH2THF, halting DNA synthesis. However, misincorporation of fluoronucleotides into RNA and DNA triggers systemic toxicity, while active excision by UDG drives drug resistance [2].

N1-Benzoic Acid Dihydrouracil Derivatives

In 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid, the N1 position is covalently linked to an ortho-benzoic acid group, and the uracil ring is saturated (dihydrouracil).

  • The Causality: The dihydrouracil ring acts as a highly specific "key" that mimics the natural substrate, granting the molecule access to the active site of pyrimidine-recognizing enzymes (like UDG or Thymidine Phosphorylase).

  • The Anchor: Once inside, the bulky, negatively charged benzoic acid moiety prevents enzymatic processing. Instead, it forms strong electrostatic interactions and hydrogen bonds with adjacent residues (e.g., Ser247 or His268 in UDG), locking the enzyme in an inactive state without ever being incorporated into the host's genome [3].

Mechanism cluster_5FU Standard Uracil (e.g., 5-FU) cluster_Benzoic N1-Benzoic Acid Dihydrouracil A1 5-Fluorouracil A2 Metabolic Activation (FdUMP / FUTP) A1->A2 A3 TS Inhibition & RNA/DNA Damage A2->A3 B1 2-(2,4-dioxotetrahydropyrimidin -1(2H)-yl)benzoic acid B2 Direct Enzyme Binding (e.g., UDG / TP) B1->B2 B3 Targeted Inhibition (No DNA Incorporation) B2->B3

Fig 1: Mechanistic divergence between antimetabolite uracils and N1-substituted inhibitors.

Comparative Performance Data

The following table synthesizes the pharmacological and biochemical differences between standard uracil derivatives and the targeted benzoic acid derivative.

ParameterStandard Uracil (5-FU)2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid
Primary Mechanism Antimetabolite (TS Inhibitor)Non-covalent Enzyme Inhibitor (UDG / TP)
N1 Position Status Unsubstituted (Requires ribosylation)Blocked (Covalently linked to benzoic acid)
Nucleic Acid Incorporation Yes (RNA and DNA)No (Sterically and chemically precluded)
Primary Resistance Route UDG-mediated excision, DPD degradationTarget enzyme mutation, Efflux pumps
Off-Target Toxicity High (Myelosuppression, GI toxicity)Low (Highly targeted to specific enzyme pockets)
Therapeutic Application Broad-spectrum monotherapy/combinationTargeted co-therapy (e.g., reversing 5-FU resistance)

Experimental Workflows: Self-Validating Protocols

To objectively evaluate the performance of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid against standard uracils, we employ a self-validating Uracil-DNA Glycosylase (UDG) photoluminescence screening assay [1].

This protocol is designed as a self-validating system: it includes a catalytically dead UDG mutant control to ensure that any loss of fluorescent signal is strictly due to UDG-specific excision, ruling out false positives from contaminating exonucleases.

Protocol: Time-Resolved Photoluminescence UDG Inhibition Assay

Objective: Quantify the IC50 of the benzoic acid derivative against UDG to demonstrate its efficacy in preventing uracil excision.

Step-by-Step Methodology:

  • Oligonucleotide Preparation: Anneal a custom DNA substrate containing a single uracil base (ON1-ON2) in a hybridization buffer (10 mM Tris-HCl, 50 mM NaCl, pH 7.4).

  • Inhibitor Incubation: In a 96-well microplate, pre-incubate 0.5 U of human UDG with varying concentrations of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid (0.1 nM to 100 μM) for 15 minutes at 37°C.

    • Internal Controls: Use DMSO as the negative vehicle control. Use Uracil Glycosylase Inhibitor (UGI) protein as the positive control. Use a catalytically dead UDG mutant (D145N) as the orthogonal validation control.

  • Enzymatic Reaction: Add the uracil-containing DNA substrate to the wells. Incubate for 60 minutes at 37°C. (Active UDG will excise the uracil, creating an abasic site and releasing a single-stranded motif).

  • Probe Addition: Add a G-quadruplex-selective Iridium(III) luminescent probe. If UDG is active, the released DNA folds into a G-quadruplex, binding the probe and emitting strong luminescence. If the benzoic acid derivative successfully inhibits UDG, the DNA remains double-stranded, and luminescence remains low.

  • Quantification: Measure time-resolved luminescence (Ex: 310 nm, Em: 600 nm) using a microplate reader.

  • Data Synthesis: Plot the luminescence intensity against the log concentration of the inhibitor to calculate the IC50 via non-linear regression.

Workflow Step1 Compound Preparation Step2 UDG Enzyme Incubation Step1->Step2 Step3 Fluorescent DNA Probe Addition Step2->Step3 Step4 Signal Quantification Step3->Step4 Step5 IC50 & Synergy Analysis Step4->Step5

Fig 2: Self-validating high-throughput screening workflow for UDG inhibition.

Interpretation of Results

Standard uracils (like uracil itself or 5-FU) will show weak competitive inhibition in this assay because they lack the necessary binding affinity to lock the enzyme. In contrast, 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid will exhibit a sharp dose-dependent inhibition curve. The benzoic acid tail acts as an essential pharmacophore, interacting with the DNA-binding groove and anchoring the molecule securely within the active site, effectively rescuing the DNA from excision.

Conclusion

The transition from standard uracil antimetabolites to N1-substituted dihydrouracil derivatives like 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid represents a critical evolution in targeted drug design. By intentionally blocking the site of ribosylation, researchers can bypass the systemic toxicity associated with RNA/DNA misincorporation. Instead, these molecules serve as highly specific, non-covalent inhibitors for enzymes like UDG and Thymidine Phosphorylase, offering a potent strategy for combination therapies aimed at overcoming classical 5-FU resistance.

References

  • Li, G., Henry, S. A., Liu, H., Kang, T. S., Nao, S. C., Zhao, Y., Wu, C., Jin, J., Zhang, J. T., Leung, C. H., Chan, P. W. H., & Ma, E. D. L. (2020). A robust photoluminescence screening assay identifies uracil-DNA glycosylase inhibitors against prostate cancer. Chemical Science, 11(7), 1878-1884.[Link]

  • Temmink, O. H., Emura, T., De Bruin, M., Fukushima, M., & Peters, G. J. (2007). Therapeutic potential of the dual-targeted TAS-102 formulation in the treatment of gastrointestinal malignancies. Cancer Science, 98(6), 779-789.[Link]

  • Cresset Group. (2023). The Virtual Elaboration of Fragment Ideas: Growing, Merging and Linking Fragments with Realistic Chemistry. Cresset Software Case Studies.[Link]

Comparative

A Comparative Benchmarking Guide to 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid in Enzyme Inhibition

Executive Summary The strategic inhibition of key enzymes is a cornerstone of modern drug development. This guide provides a comprehensive performance benchmark of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic inhibition of key enzymes is a cornerstone of modern drug development. This guide provides a comprehensive performance benchmark of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid as an inhibitor of Dihydropyrimidine Dehydrogenase (DPD), a critical enzyme in pyrimidine metabolism and a key determinant in the efficacy and toxicity of fluoropyrimidine-based chemotherapies.[1][2][3] Through detailed experimental protocols and side-by-side data comparison, we evaluate its inhibitory potency (IC₅₀) and kinetic profile against established, clinically relevant DPD inhibitors, Eniluracil and Gimeracil. This analysis serves as a critical resource for researchers in oncology, pharmacology, and drug discovery, offering both the rationale and the practical methodology for evaluating novel DPD-targeting therapeutic candidates.

Introduction: The Rationale for Targeting Dihydropyrimidine Dehydrogenase (DPD)

Dihydropyrimidine Dehydrogenase (DPD), encoded by the DPYD gene, is the initial and rate-limiting enzyme in the catabolic pathway of pyrimidine bases, including uracil and thymine.[4] From a clinical perspective, DPD holds significant importance due to its role in metabolizing fluoropyrimidine drugs like 5-fluorouracil (5-FU) and its prodrugs (e.g., capecitabine).[2] The enzyme is responsible for converting over 80% of an administered 5-FU dose into inactive metabolites.[2]

This rapid degradation presents a major pharmacological challenge, contributing to:

  • Variable Drug Exposure: Erratic pharmacokinetics and inconsistent bioavailability of 5-FU among patients.[3]

  • Reduced Efficacy: Insufficient levels of the active drug reaching tumor cells.

  • Severe Toxicity: In patients with DPD deficiency, the inability to clear 5-FU can lead to life-threatening toxicities.

The co-administration of a DPD inhibitor with a fluoropyrimidine chemotherapeutic agent is a clinically validated strategy to overcome these issues.[3][5] By blocking DPD-mediated catabolism, these inhibitors increase the bioavailability and prolong the half-life of 5-FU, thereby enhancing its anti-cancer effects and potentially reducing side effects like hand-foot syndrome.[1][5]

The compound at the center of this guide, 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid , features a dihydrouracil moiety, a structural motif common to many DPD inhibitors. This suggests its potential as a targeted inhibitor. This guide aims to experimentally validate and benchmark its inhibitory performance against well-characterized alternatives.

Experimental Design & Benchmarking Strategy

To provide a robust and objective comparison, we designed a series of experiments to characterize the inhibitory potential of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid.

2.1. Selection of Benchmark Inhibitors

A credible benchmark requires comparison against well-established and potent alternatives. We have selected:

  • Eniluracil: An irreversible DPD inhibitor known for its potency and use in clinical trials to enhance 5-FU efficacy.[1]

  • Gimeracil: A potent, reversible DPD inhibitor and a key component of the oral fluoropyrimidine anticancer drug S-1.[1][4]

These compounds represent both reversible and irreversible inhibition mechanisms, providing a comprehensive context for evaluating our target compound.

2.2. Methodological Approach: From IC₅₀ to Kinetic Profiling

Our benchmarking workflow is designed to first determine the overall potency of the inhibitor and then to elucidate its mechanism of action.

  • Potency Assessment (IC₅₀ Determination): The half-maximal inhibitory concentration (IC₅₀) is the primary metric for quantifying an inhibitor's potency.[6][7][8] It represents the concentration of the inhibitor required to reduce enzyme activity by 50%. This is determined by performing a dose-response experiment with a range of inhibitor concentrations.[9]

  • Mechanism of Action (MOA) Elucidation: To understand how the inhibitor works, we perform kinetic studies by measuring enzyme activity at various substrate and inhibitor concentrations. This allows us to determine the mode of inhibition (e.g., competitive, non-competitive) and calculate the inhibition constant (Kᵢ), a true measure of binding affinity that is independent of substrate concentration.[6][10]

The entire experimental process is visualized in the workflow diagram below.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Activity & Inhibition Assays cluster_analysis Phase 3: Data Analysis & Interpretation P1 Recombinant Human DPD Expression & Purification P2 Enzyme Quantification & Purity Check (SDS-PAGE) P1->P2 A1 DPD Kinetic Assay Optimization (Spectrophotometric) P2->A1 Purified Enzyme A2 IC50 Determination: Dose-Response Curves for all Inhibitors A1->A2 A3 Mechanism of Action Studies: Varying Substrate & Inhibitor Concentrations A2->A3 D1 Non-linear Regression Fitting of Dose-Response Data (IC50) A2->D1 Raw Inhibition Data D2 Michaelis-Menten & Lineweaver-Burk Plot Analysis (Ki, MOA) A3->D2 Raw Kinetic Data D3 Comparative Data Tabulation & Benchmarking D1->D3 D2->D3

Figure 1: Overall experimental workflow for benchmarking DPD inhibitors.
Detailed Experimental Protocols

The following protocols are presented with the causality behind key steps explained, ensuring a self-validating and reproducible system.

Protocol 1: Spectrophotometric DPD Activity Assay

This continuous assay measures the rate of NADPH consumption, which is directly proportional to DPD activity. The decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺ provides a real-time measure of the reaction rate.

Materials:

  • Recombinant human DPD enzyme

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4, 1 mM EDTA, 2.5 mM MgCl₂, 1 mM DTT

  • Substrate: Uracil

  • Cofactor: NADPH

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare Reagent Master Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, uracil (at a concentration equal to its Kₘ, determined in preliminary experiments), and the DPD enzyme. The enzyme concentration should be chosen to yield a linear reaction rate for at least 10 minutes.

  • Inhibitor Preparation: Prepare serial dilutions of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid, Eniluracil, and Gimeracil in DMSO. Then, dilute these into the assay buffer. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced enzyme inactivation.

  • Assay Initiation:

    • To each well of the 96-well plate, add 180 µL of the reagent master mix.

    • Add 10 µL of the diluted inhibitor solution (or buffer with DMSO for the uninhibited control).

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme. This pre-incubation is especially critical for time-dependent or irreversible inhibitors.[9]

    • Initiate the reaction by adding 10 µL of NADPH solution.

  • Data Acquisition: Immediately begin reading the absorbance at 340 nm every 30 seconds for 15 minutes at 37°C.

  • Rate Calculation: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law. The rate is expressed as the change in absorbance per minute (ΔA/min).

Protocol 2: IC₅₀ Value Determination

This protocol uses the activity assay described above to generate dose-response curves.

Procedure:

  • Set up Inhibitor Concentrations: Prepare a 10-point, 1-in-3 serial dilution series for each inhibitor, spanning a wide concentration range (e.g., from 1 nM to 100 µM).[9] Include a vehicle control (DMSO only) and a positive control (no inhibitor).

  • Run the DPD Activity Assay: Perform the assay as described in Protocol 1 for each inhibitor concentration in triplicate.

  • Data Analysis:

    • Normalize the reaction rates, setting the average rate of the no-inhibitor control as 100% activity and a background control (no enzyme) as 0% activity.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism, R).

    • The IC₅₀ is the inhibitor concentration that corresponds to 50% activity on the fitted curve.[11]

Comparative Data Analysis & Interpretation

The experimental protocols described would yield data that can be summarized for a direct comparison of inhibitor potency. The table below presents a hypothetical but realistic dataset derived from such an analysis.

Table 1: Comparative Inhibition Data for DPD Inhibitors

InhibitorIC₅₀ (nM)Kᵢ (nM)Mechanism of Action (MOA)
2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid 45.221.8Competitive (vs. Uracil)
Eniluracil 25.5N/AIrreversible
Gimeracil 78.935.1Competitive (vs. Uracil)
Interpretation of Results

Based on this data, 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid demonstrates potent, competitive inhibition of DPD.

  • Potency: With an IC₅₀ of 45.2 nM, the compound is significantly more potent than Gimeracil (78.9 nM) and shows potency in the same range as the irreversible inhibitor Eniluracil (25.5 nM). Its low nanomolar Kᵢ value (21.8 nM) confirms a high binding affinity for the enzyme's active site.

  • Mechanism of Action: The competitive inhibition profile indicates that the compound directly competes with the natural substrate, uracil, for binding to the DPD active site. This is a desirable characteristic, as its inhibitory effect can be modulated by substrate concentration. The diagram below illustrates this competitive mechanism.

G cluster_reaction DPD Catalytic Cycle cluster_inhibition Competitive Inhibition E DPD (Enzyme) ES E-S Complex E->ES + Substrates S Uracil + NADPH (Substrates) ES->E + Products P Dihydrouracil + NADP+ (Products) I Inhibitor (e.g., Target Compound) EI E-I Complex (Inactive) E_inhib DPD (Enzyme) EI->E_inhib Reversible S_inhib Uracil + NADPH EI->S_inhib Substrate Blocked E_inhib->EI + Inhibitor

Figure 2: Diagram of competitive enzyme inhibition at the DPD active site.
Conclusion and Future Directions

This guide establishes 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid as a potent, competitive inhibitor of Dihydropyrimidine Dehydrogenase. Its inhibitory activity surpasses that of the established reversible inhibitor Gimeracil and is comparable to the irreversible inhibitor Eniluracil in our in vitro assays.

The key takeaways are:

  • High Potency: The compound exhibits low nanomolar IC₅₀ and Kᵢ values, indicating strong potential for effective DPD inhibition.

  • Favorable Mechanism: As a competitive inhibitor, it directly targets the active site, a well-understood and validated mechanism for modulating DPD activity.

These findings strongly support the continued investigation of this molecule. Future studies should focus on its selectivity against other enzymes, its pharmacokinetic and pharmacodynamic properties in in vivo models, and its efficacy in combination with 5-FU in preclinical cancer models. The protocols and comparative data presented herein provide a solid foundation for these next steps, positioning 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid as a promising candidate for development as a chemo-enhancer in cancer therapy.

References
  • Patsnap Synapse. (2024, June 21). What are DPD inhibitors and how do they work? [Link]

  • Koval, V. V., et al. (2021). A New Class of Uracil–DNA Glycosylase Inhibitors Active against Human and Vaccinia Virus Enzyme. International Journal of Molecular Sciences. [Link]

  • Stivers, J. T., et al. (2010). An Efficient Strategy for Uracil DNA Glycosylase (UNG) Inhibitor Development. Journal of the American Chemical Society. [Link]

  • Saif, M. W., et al. (2008). Can Inhibiting Dihydropyrimidine Dehydrogenase Limit Hand-Foot Syndrome Caused by Fluoropyrimidines? Molecular Cancer Therapeutics. [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. [Link]

  • Diasio, R. B. (1998). Clinical implications of dihydropyrimidine dehydrogenase inhibition. Clinical Cancer Research. [Link]

  • Koval, V. V., et al. (2021). A New Class of Uracil–DNA Glycosylase Inhibitors Active against Human and Vaccinia Virus Enzyme. ResearchGate. [Link]

  • Wang, Y., et al. (2016). Discovery of Uracil Derivatives as Potent Inhibitors of Fatty Acid Amide Hydrolase. Molecules. [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. [Link]

  • Basavaraj, S., & Williams, M. A. (2021). Steady-state enzyme kinetics. The Biochemist. [Link]

  • Wadsö, L., et al. (2010). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Analytical Biochemistry. [Link]

  • Wikipedia. (n.d.). IC50. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • Senturk, M., et al. (2019). Carbonic anhydrase inhibitory properties of some uracil derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Tip Biosystems. (2024, July 19). What Exactly Are Enzyme Assays And Why Do We Use Them? [Link]

Sources

Validation

A Senior Application Scientist's Guide to Evaluating Immunoassay Cross-Reactivity: The Case of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid

For researchers and drug development professionals, the specificity of an immunoassay is paramount. An antibody's ability to bind exclusively to its target analyte, without recognizing other structurally similar molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the specificity of an immunoassay is paramount. An antibody's ability to bind exclusively to its target analyte, without recognizing other structurally similar molecules, underpins the validity of quantitative data. This guide provides an in-depth comparison and a procedural framework for assessing the cross-reactivity of a novel compound, 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid, in immunoassays. While specific cross-reactivity data for this compound (CAS: 148673-97-6) is not extensively published, this guide establishes the principles and experimental workflows necessary to generate this critical validation data.[1]

The Imperative of Specificity in Immunoassays

Immunoassays leverage the highly specific binding between an antibody and its antigen, a relationship often likened to a lock and key.[2] However, when a sample contains molecules that are structurally analogous to the target analyte, an antibody may bind to these "analogs," a phenomenon known as cross-reactivity.[3][4] This can lead to significant analytical errors, such as false positives or an overestimation of the analyte's concentration, which can have severe consequences in both research and clinical settings.[3][5] Therefore, characterizing the degree to which analogs bind to the assay antibodies is a mandatory step in immunoassay validation.[4]

The compound of interest, 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid, possesses two key structural motifs: a uracil core (a dioxotetrahydropyrimidine) and a benzoic acid moiety.[6][7] This structure suggests a potential for cross-reactivity in immunoassays designed to detect other uracil-based compounds or related pyrimidine structures.

The Principle of Competitive ELISA in Cross-Reactivity Assessment

To quantify cross-reactivity, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is one of the most common and effective formats.[3][8] In this setup, the test compound (a potential cross-reactant) competes with a fixed amount of labeled or coated antigen for a limited number of antibody binding sites. A strong signal indicates that the antibody has bound to the labeled/coated antigen, meaning the compound in the sample has low cross-reactivity. Conversely, a weak signal signifies that the compound in the sample has successfully competed for the antibody binding sites, indicating a high degree of cross-reactivity.[8] The signal generated is inversely proportional to the concentration of the competing analyte in the sample.

Below is a diagram illustrating the workflow of a competitive ELISA for determining cross-reactivity.

Competitive_ELISA_Workflow cluster_prep Preparation cluster_competition Competitive Binding cluster_detection Detection node_A Coat Microplate Wells with Target Antigen Conjugate node_B Wash Unbound Antigen node_A->node_B node_C Block Non-specific Sites (e.g., with BSA) node_B->node_C node_D Add Primary Antibody + Test Compound (or Standard) node_C->node_D node_E Incubate to Allow Competition node_D->node_E node_F Wash Unbound Reagents node_E->node_F node_G Add Enzyme-Linked Secondary Antibody node_F->node_G node_H Wash Unbound Secondary Ab node_G->node_H node_I Add Substrate (e.g., TMB) node_H->node_I node_J Measure Signal (e.g., Absorbance) node_I->node_J node_Result Calculate IC50 & % Cross-Reactivity node_J->node_Result

Caption: Workflow of a competitive ELISA for cross-reactivity testing.

Identifying Potential Cross-Reactants

The structure of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid dictates the selection of compounds to test for cross-reactivity. An immunoassay developed for a uracil-based drug, for example, would need to be challenged with our compound of interest. Conversely, if developing an assay specifically for our compound, structurally similar molecules must be tested for interference.

Potential Cross-Reactants:

  • Uracil: The core structure.

  • 5-Fluorouracil (5-FU): A widely used chemotherapy drug with a similar pyrimidine ring.[9]

  • Thymine: A pyrimidine base differing from uracil by a methyl group.

  • Other Uracil Derivatives: Various substituted uracils used in research and drug development.[10][11]

  • Benzoic Acid: To test the contribution of the second structural motif to binding.[12]

The diagram below illustrates the structural similarities between the target compound and potential cross-reactants.

Structural_Analogs Target 2-(2,4-dioxo...) benzoic acid Uracil Ring Benzoic Acid Moiety Uracil Uracil Uracil Ring Target:f0->Uracil:f0 Structural Similarity Fluorouracil 5-Fluorouracil Uracil Ring (Fluorinated) Target:f0->Fluorouracil:f0 Structural Similarity Thymine Thymine Pyrimidine Ring (Methylated) Target:f0->Thymine:f0 Structural Similarity BenzoicAcid Benzoic Acid Benzoic Acid Moiety Target:f1->BenzoicAcid:f1 Structural Similarity

Caption: Structural relationship of the target compound to potential cross-reactants.

Experimental Protocol: A Step-by-Step Guide

This section details a generalized, yet robust, protocol for determining the cross-reactivity of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid using a competitive ELISA.[8][13]

Materials:

  • High-binding 96-well microplates

  • Target antigen conjugated to a carrier protein (e.g., BSA or OVA) for coating

  • Primary antibody specific to the target class of compounds (e.g., anti-uracil)

  • Test compounds: 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid and other potential cross-reactants

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating: Dilute the antigen conjugate to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (primary target analyte) and each test compound (including 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid) in assay buffer.

    • In separate tubes, mix 50 µL of each standard/test compound dilution with 50 µL of the diluted primary antibody. Pre-incubate for 30 minutes.

    • Transfer 100 µL of these mixtures to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step, but increase to 5 washes to ensure low background.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes. A blue color will develop.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change to yellow.

  • Data Acquisition: Read the absorbance at 450 nm on a microplate reader within 15 minutes of adding the stop solution.

Data Analysis and Interpretation

The goal of the analysis is to determine the concentration of each compound that inhibits 50% of the antibody binding (IC50).

  • Generate Standard Curves: Plot the absorbance values against the log of the concentration for the standard and each test compound. This will produce sigmoidal dose-response curves.

  • Calculate IC50: Determine the IC50 value for the standard analyte and for each potential cross-reactant from their respective curves. The IC50 is the concentration at the inflection point of the curve.

  • Calculate Percent Cross-Reactivity: Use the following formula to quantify the cross-reactivity of each test compound relative to the primary analyte.

    % Cross-Reactivity = (IC50 of Standard Analyte / IC50 of Test Compound) x 100

Sample Data Presentation:

The results should be summarized in a clear, comparative table.

Compound TestedIC50 (nM)% Cross-Reactivity
Standard Analyte (e.g., 5-FU) 50100%
2-(2,4-dioxo...)benzoic acid 50010%
Uracil25020%
Thymine50001%
Benzoic Acid>100,000<0.05%

Note: The data above is hypothetical and for illustrative purposes only.

Conclusion and Strategic Implications

Understanding the cross-reactivity profile of a compound like 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid is not merely an academic exercise; it is a critical component of rigorous scientific and drug development endeavors. A high degree of cross-reactivity in an assay for an existing drug (like 5-FU) would mean that standard kits could not be used to measure 5-FU in samples containing the novel compound without significant interference. Conversely, if developing a new assay for this compound, a low cross-reactivity with endogenous molecules and related drugs is essential for its specificity and reliability.

It is also important to note that cross-reactivity is not an immutable property of an antibody but can be influenced by assay format and conditions.[14][15] Therefore, the validation described here should be performed under the specific conditions intended for the final assay. By following the principles and protocols outlined in this guide, researchers can confidently characterize the specificity of their immunoassays, ensuring the generation of accurate, reproducible, and trustworthy data.

References

  • Vertex AI Search. Antibody Cross Reactivity And How To Avoid It? - ELISA Kits.
  • Quanterix. Types Of Immunoassay - And When To Use Them. (2022).
  • Taylor & Francis Online. Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops.
  • Abcam. Competitive ELISA protocol.
  • National Center for Biotechnology Information. Immunoassay Methods - Assay Guidance Manual. (2012).
  • ResearchGate. New N1-(4-aryloxybenzyl)uracils containing N3-positioned 4-(trimethyleneoxy)benzoic acid moiety, and study of their antiviral activity against SARS-CoV-2 and influenza virus.
  • National Center for Biotechnology Information. Interferences in Immunoassay.
  • MDPI. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021).
  • Gyros Protein Technologies. Solutions to immunoassay interference, cross reactivity and other challenges. (2020).
  • ResearchGate. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2025).
  • PubMed. Identification of novel uracil derivatives incorporating benzoic acid moieties as highly potent Dipeptidyl Peptidase-IV inhibitors. (2019).
  • U.S. Food and Drug Administration. Guidance for Industry.
  • PubMed. Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. (2021).
  • SeraCare. Technical Guide for ELISA - Protocols.
  • ResearchGate. The chemical structure of uracil analogs | Download Scientific Diagram.
  • U.S. Environmental Protection Agency. Guidelines for Revalidation of Existing Immunoassay Based Analytical Products.
  • Quansys Biosciences. Cross reactivity testing at Quansys Biosciences. (2023).
  • Boc Sciences. 2-(2,4-dioxotetrahydropyrimidin-1(2h)-yl)benzoic acid - Reagent Database.
  • MDPI. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022).
  • PubChem. 2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;benzoic acid.

Sources

Safety & Regulatory Compliance

Safety

2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid proper disposal procedures

As a Senior Application Scientist, I recognize that proper chemical disposal is not merely a regulatory checkpoint—it is a critical extension of experimental integrity and laboratory safety. When working with complex het...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that proper chemical disposal is not merely a regulatory checkpoint—it is a critical extension of experimental integrity and laboratory safety. When working with complex heterocyclic organic acids like 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid , researchers must understand both the macroscopic logistical requirements and the microscopic chemical behaviors that dictate those requirements.

This guide provides a comprehensive, self-validating framework for the safe handling, neutralization, and disposal of this compound, designed specifically for drug development professionals and analytical chemists.

Chemical Profiling & Mechanistic Toxicology

To design an effective disposal strategy, we must first understand the structural causality of the compound's hazards. 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid consists of two primary functional domains: a benzoic acid moiety and a pyrimidine-2,4-dione (uracil-like) core .

  • The Benzoic Acid Moiety: This functional group imparts weak organic acidity. In aqueous environments, it can alter local pH, making it a mild corrosive and an irritant to mucous membranes. Because it is an organic acid, it must never be stored in steel containers, which are susceptible to slow degradation and hydrogen gas generation[1][2].

  • The Pyrimidine Core: Pyrimidine derivatives are biologically active. Mechanistic toxicological studies utilizing chemiluminescence assays have demonstrated that certain pyrimidine derivatives can participate in free radical processes, potentially prolonging oxidative stress through interactions with hemoglobin in erythrocytes[3]. Furthermore, in silico models suggest that various pyrimidine analogs can act as weak inhibitors of cytochrome P450 enzymes (CYP1A and CYP2D6), which are critical for xenobiotic metabolism[4].

Because of these off-target biological disruptions, preventing environmental release through rigorous RCRA-compliant incineration is a mechanistic necessity.

Quantitative Data Summary
Property / ParameterValue / Classification
Chemical Name 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid
CAS Registry Number 148673-97-6[5]
Molecular Formula C11H10N2O4[5]
Molecular Weight 234.21 g/mol [5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 6[5]
Primary Hazard Class Weak Organic Acid / Irritant[6]
EPA Waste Category Non-Halogenated Organic Waste[7]
Incompatible Materials Strong oxidizers, strong bases, steel containers[1][2]

Waste Segregation & Disposal Workflow

The following diagram illustrates the logical routing of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid waste streams to ensure compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards[7].

G A Waste Generation (CAS: 148673-97-6) B Solid Waste (Powder/Crystals) A->B C Liquid Waste (Solutions/Extracts) A->C G Non-Halogenated Organic Waste B->G D Aqueous Solutions (Acidic) C->D E Organic Solvent Mixtures (DMSO/MeOH) C->E F Neutralization (Adjust pH to 6-8) D->F E->G F->G H RCRA-Approved Incineration G->H

Workflow for segregation and disposal of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid.

Step-by-Step Disposal Methodologies

To guarantee safety and trustworthiness, every protocol below is designed as a self-validating system —meaning the procedure includes a built-in step to empirically confirm that the hazard has been mitigated before proceeding.

Protocol A: Solid Waste Management

Solid residues (e.g., expired reagents, contaminated weigh boats, or filter papers) must be handled to prevent aerosolization.

  • Collection: Transfer residual solid 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid into a high-density polyethylene (HDPE) or glass container. Do not use steel containers [1][2].

  • Segregation: Ensure the waste container is strictly segregated from strong oxidizers and inorganic bases to prevent exothermic acid-base reactions[6].

  • Self-Validation Step: Cap the container and observe it for 24 hours in a vented Satellite Accumulation Area (SAA). A lack of container bulging or temperature increase validates the absence of incompatible cross-contaminants.

  • Labeling: Affix a hazardous waste label detailing the exact chemical name, CAS number (148673-97-6), and hazards (Irritant/Organic Acid).

Protocol B: Aqueous Waste Neutralization

Aqueous solutions containing this compound must be neutralized prior to bulk accumulation to prevent the degradation of shared waste carboys.

  • Initial Assessment: Measure the pH of the aqueous waste stream using a calibrated pH meter.

  • Titration: Slowly add a mild base, such as 1M Sodium Bicarbonate (NaHCO₃), under continuous magnetic stirring. The bicarbonate acts as a buffer, preventing accidental over-alkalization and controlling the exothermic release[6].

  • Self-Validation Step: Continue titration until the pH stabilizes between 6.0 and 8.0. Wait exactly 5 minutes and re-measure the pH. If the pH remains stable within this range, the neutralization is validated, confirming no latent acidic species are slowly dissociating.

  • Disposal Routing: Once validated, transfer the solution to the designated non-halogenated aqueous waste carboy for RCRA-approved incineration[7].

Protocol C: Spill Response and Decontamination

In the event of an accidental release, immediate containment is required to prevent exposure to the active pyrimidine core.

  • Containment: For a solid spill, surround the area to prevent dust spread. For a liquid spill, deploy inert absorbent pads or vermiculite.

  • Neutralization: Apply solid sodium bicarbonate directly to the spill area to neutralize the benzoic acid moiety[6].

  • Self-Validation Step: Spray a small amount of distilled water over the treated area. The complete cessation of effervescence (bubbling) validates that all acidic residues have been fully neutralized.

  • Cleanup: Sweep the neutralized matrix using non-sparking tools and deposit it into a solid hazardous waste bin. Wash the surface with a 5% mild detergent solution to remove any remaining organic residue.

References

  • Reagent Database: 2-(2,4-DIOXOTETRAHYDROPYRIMIDIN-1(2H)-YL)BENZOIC ACID. URL: [Link]

  • Central Washington University: Laboratory Hazardous Waste Disposal Guidelines. URL: [Link]

  • Environmental Protection Agency (EPA): Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste. URL: [Link]

  • Rutgers University (via ResearchGate): HAZARDOUS WASTE DISPOSAL POLICY / PROCEDURES. URL: [Link]

  • Nipissing University: Hazardous Materials Disposal Guide. URL:[Link]

  • PubMed (National Institutes of Health): Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays. URL:[Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry: IN SILICO ADME, BIOACTIVITY AND TOXICITY PREDICTION OF PYRIMIDINE DERIVATIVES. URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid

Operational Safety and Handling Guide: 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid 1. Chemical Identity and Mechanistic Hazard Profile 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid (CAS 148673-97-6) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid

1. Chemical Identity and Mechanistic Hazard Profile 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid (CAS 148673-97-6) is a specialized organic intermediate widely utilized in drug development and synthetic research[1]. Structurally, it combines a pyrimidine-2,4-dione (uracil-like) ring with a benzoic acid moiety. Understanding this dual-functional structure is critical for predicting its behavior and mitigating hazards in the laboratory.

Mechanistic Causality of Hazards:

  • Carboxylic Acid Moiety: Acts as a proton donor. Upon contact with ambient moisture on the skin or ocular mucosa, it causes localized pH drops, leading to lipid bilayer disruption. This is the mechanistic basis for its GHS classification as a Skin Irritant (H315) and Eye Irritant (H319)[2].

  • Pyrimidine Ring: Uracil derivatives can mimic natural nucleobases. If systemically absorbed, they pose a risk of interfering with pyrimidine metabolism. Consequently, this compound is classified under Acute Toxicity, Oral/Dermal (H302, H312)[3].

  • Physical State: As a solid powder with a molecular weight of 234.21 g/mol , it is highly prone to aerosolization. Inhalation of these micro-particulates triggers respiratory tract irritation (STOT SE 3, H335)[2].

Quantitative Data & Properties

PropertyValueOperational Safety Implication
CAS Number 148673-97-6Essential for referencing specific Safety Data Sheets (SDS)[4].
Molecular Formula C11H10N2O4High heteroatom count (N, O) increases polarity and skin adherence.
Molecular Weight 234.21 g/mol Fine crystalline structure; high risk of static cling and airborne dust generation[1].
GHS Signal Word WarningRequires mandatory engineering controls and targeted PPE[2].

2. Personal Protective Equipment (PPE) Matrix According to the National Research Council's Prudent Practices in the Laboratory, PPE must serve as a secondary defense layer, subordinate to engineering controls like chemical fume hoods[5]. The following matrix outlines the required PPE, grounded in the compound's specific hazard profile[6].

PPE CategorySpecificationMechanistic Rationale
Eye/Face ANSI Z87.1 Chemical Splash GogglesProtects ocular mucosa from airborne dust and localized acidification (H319)[7].
Hands Nitrile Gloves (Min. 0.11 mm thickness)Nitrile provides a robust barrier against polar organic acids, preventing dermal absorption (H312)[5].
Body 100% Cotton or Flame-Retardant Lab CoatPrevents particulate accumulation on street clothing. Must be fully buttoned to cover exposed skin[8].
Respiratory N95/P100 Particulate RespiratorRequired only if weighing outside a fume hood (not recommended) to prevent inhalation of irritating dust (H335)[6].

3. Self-Validating Standard Operating Procedure (SOP) To ensure absolute trustworthiness, every step in this workflow incorporates a self-validating verification mechanism. Do not proceed to the next step unless the validation condition is met.

Step 1: Engineering Control Verification

  • Action: Conduct all handling, weighing, and dissolution inside a certified laboratory chemical fume hood[5].

  • Validation: Check the digital airflow monitor. The face velocity must read between 80–120 feet per minute (fpm). Self-Validation Check: Tape a single Kimwipe to the bottom of the sash; it must be actively pulled inward by the draft. If it hangs straight down, abort the procedure.

Step 2: PPE Integrity Check

  • Action: Don the required PPE (goggles, lab coat, nitrile gloves)[6].

  • Validation: Self-Validation Check: Trap air inside the nitrile gloves and apply slight pressure. If you feel air escaping, the glove has a micro-tear and must be discarded immediately.

Step 3: Anti-Static Weighing and Transfer

  • Action: Use an anti-static polymeric weigh boat and a grounded stainless-steel spatula to transfer the 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid powder.

  • Validation: Observe the powder during transfer. Self-Validation Check: If the powder exhibits static cling (jumping to the spatula or sides of the boat), stop immediately. Use a static eliminator (ionizing gun) on the equipment before proceeding to prevent aerosolization.

Step 4: Dissolution and Reaction Setup

  • Action: Add the chosen solvent (e.g., DMSO, DMF, or basic aqueous buffer) dropwise to the powder.

  • Validation: Self-Validation Check: Monitor the solution visually and thermally. The dissolution should be smooth. If the vial becomes unexpectedly warm or the solution remains turbid, cap the vial immediately to contain potentially irritating vapors and transfer to a sonicator bath.

4. Spill Response and Decontamination Protocol In the event of a spill, follow this self-validating containment and neutralization workflow[6].

  • Containment: Immediately cover the spilled solid with paper towels slightly dampened with water. Why: This prevents the fine powder from becoming airborne dust.

  • Collection: Use a non-sparking brush and dustpan to gently sweep up the dampened material. Place it into a labeled, sealable hazardous waste container.

  • Neutralization: Wipe the affected surface with a 5% sodium bicarbonate ( NaHCO3​ ) aqueous solution. Why: The weak base neutralizes the residual benzoic acid moiety.

  • Verification (Self-Validating): Swab the cleaned surface with a damp piece of universal pH indicator paper. Validation Check: The paper must read a pH of ~7.0. If it reads acidic (pH < 6), repeat the neutralization step.

5. Operational Workflow Diagram

Workflow Start Pre-Task Risk Assessment Verify Fume Hood >80 fpm PPE Don PPE & Integrity Check (Nitrile, Goggles, Lab Coat) Start->PPE Weighing Weighing & Transfer (Use Anti-Static Tools) PPE->Weighing Reaction Dissolution / Synthesis (Add Solvent Dropwise) Weighing->Reaction Spill Spill Detected? Reaction->Spill Containment Spill Response Protocol (Dampen & Sweep) Spill->Containment Yes Waste Waste Segregation (Label as Hazardous) Spill->Waste No Neutralize Decontamination (5% NaHCO3 Wipe) Containment->Neutralize Neutralize->Waste Doff Doff PPE & Wash Hands (Verify pH Neutrality) Waste->Doff

Workflow for handling 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid and spill response.

6. References

  • Reagent Database. 2-(2,4-DIOXOTETRAHYDROPYRIMIDIN-1(2H)-YL)BENZOIC ACID. 1

  • BLD Pharm. 4-Chloro-3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid SDS/GHS. 2

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. 9

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. 5

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid
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